molecular formula C7H4BrF3IN B1331603 2-Bromo-6-iodo-4-(trifluoromethyl)aniline CAS No. 875306-20-0

2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Cat. No.: B1331603
CAS No.: 875306-20-0
M. Wt: 365.92 g/mol
InChI Key: FBHITPHKKSCFNU-UHFFFAOYSA-N
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Description

2-Bromo-6-iodo-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4BrF3IN and its molecular weight is 365.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-iodo-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3IN/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHITPHKKSCFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650529
Record name 2-Bromo-6-iodo-4-(trifluoromethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875306-20-0
Record name 2-Bromo-6-iodo-4-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875306-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-iodo-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are a cornerstone in medicinal chemistry, serving as pivotal structural motifs in a wide array of therapeutic agents.[1] Their synthetic versatility and ability to engage in crucial biological interactions have led to their incorporation in drugs targeting a multitude of diseases, including cancer and infectious diseases.[1] The strategic placement of halogen atoms and a trifluoromethyl group on the aniline scaffold, as seen in 2-Bromo-6-iodo-4-(trifluoromethyl)aniline, offers a unique combination of lipophilicity, metabolic stability, and reactive handles for further chemical modification. These features make it a compound of significant interest for drug discovery and development.[2]

This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates data from closely related compounds to offer valuable insights for researchers. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of key workflows and potential biological interactions.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and for predicting its behavior in biological systems.

Core Compound Data

A summary of the available data for this compound is presented in Table 1.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 875306-20-0[4]
Molecular Formula C₇H₄BrF₃IN[3][4]
Molecular Weight 365.92 g/mol [3][4]
Canonical SMILES C1=C(C=C(C(=C1Br)N)I)C(F)(F)F[3]
InChI Key FBHITPHKKSCFNU-UHFFFAOYSA-N[3]
Computed XLogP3 3.5[3]
Purity ≥98% (Min GC)[4]
Moisture ≤0.5%[4]
Comparative Physicochemical Data of Related Compounds

To provide a broader context, Table 2 presents experimental data for structurally similar halogenated anilines. This information can be used to estimate the properties of the title compound. For instance, the melting point of 2,6-Dibromo-4-(trifluoromethyl)aniline is reported to be in the range of 36-41 °C. Given the presence of a larger iodine atom in place of a bromine, the melting point of this compound is expected to be slightly higher due to increased molecular weight and potentially stronger intermolecular forces.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,6-Dibromo-4-(trifluoromethyl)aniline72678-19-4C₇H₄Br₂F₃N320.9236-41Not Available
2-Bromo-4-(trifluoromethyl)aniline454-79-5C₇H₅BrF₃N240.02Liquid at RTNot Available
4-Bromo-3-(trifluoromethyl)aniline393-36-2C₇H₅BrF₃N240.0247-49Not Available
2,4,6-Tribromoaniline147-82-0C₆H₄Br₃N329.81120300

Note: "RT" denotes Room Temperature. Data for related compounds are sourced from various chemical suppliers and databases.

Solubility Profile

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on standard organic chemistry techniques and procedures reported for similar compounds.[5][6]

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from a commercially available precursor, such as 4-(trifluoromethyl)aniline. The workflow is depicted in the diagram below.

G cluster_synthesis Synthetic Workflow Start 4-(Trifluoromethyl)aniline Step1 Bromination (e.g., NBS in DMF) Start->Step1 1. Intermediate1 2-Bromo-4-(trifluoromethyl)aniline Step1->Intermediate1 Step2 Iodination (e.g., NIS in Acetonitrile) Intermediate1->Step2 2. Product This compound Step2->Product

A representative synthetic workflow for this compound.

Materials:

  • 2-Bromo-4-(trifluoromethyl)aniline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-4-(trifluoromethyl)aniline (1.0 equivalent) and anhydrous acetonitrile. Stir the mixture until the starting material is fully dissolved.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature for several hours until completion.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using one of the following methods:

  • Column Chromatography: Purify the crude product on a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure compound.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be employed to achieve high purity.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

G cluster_characterization Characterization Workflow Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified_Compound->NMR Structure MS Mass Spectrometry (e.g., GC-MS or LC-MS) Purified_Compound->MS Molecular Weight IR FTIR Spectroscopy Purified_Compound->IR Functional Groups Purity_Analysis Purity Assessment (e.g., HPLC or GC) Purified_Compound->Purity_Analysis Purity Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation Purity_Analysis->Structural_Confirmation

A logical workflow for the structural characterization and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum should show a singlet for the trifluoromethyl group.

Mass Spectrometry (MS):

  • Mass spectrometry will be used to determine the molecular weight of the compound. The isotopic pattern of bromine and iodine will result in a characteristic cluster of peaks for the molecular ion.

Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic ring, and C-F stretches of the trifluoromethyl group.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of substituted anilines is well-established in drug discovery.[1] They are key components of many kinase inhibitors, which are crucial in cancer therapy.[7] The aniline moiety often serves as a scaffold that can be modified to achieve high affinity and selectivity for the target kinase.

Halogenated anilines, in particular, have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The presence of halogens can enhance binding affinity through halogen bonding and improve the pharmacokinetic properties of a drug candidate.[8]

Given this context, this compound could potentially act as an inhibitor of various signaling pathways implicated in disease. A hypothetical mechanism of action could involve the inhibition of a protein kinase, thereby disrupting a downstream signaling cascade.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Downstream_Signaling Downstream Signaling Cascade (e.g., MAPK/ERK pathway) Receptor->Downstream_Signaling Phosphorylation Aniline_Compound 2-Bromo-6-iodo-4- (trifluoromethyl)aniline Aniline_Compound->Receptor Inhibition Cellular_Response Cell Proliferation, Survival, etc. Downstream_Signaling->Cellular_Response

A hypothetical signaling pathway that could be targeted by a substituted aniline.

Safety and Handling

Based on the GHS classification of this compound, the compound should be handled with care.[3] It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized building block with significant potential in drug discovery and materials science. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its known properties, along with detailed, adaptable protocols for its synthesis and characterization. The insights drawn from related compounds suggest that it is a valuable scaffold for the development of novel bioactive molecules. Further research into its biological activities is warranted to fully explore its therapeutic potential.

References

Technical Guide: Synthesis and Characterization of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted anilines are fundamental precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of various functional groups on the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 2-Bromo-6-iodo-4-(trifluoromethyl)aniline, incorporates a powerful electron-withdrawing trifluoromethyl group, which can enhance metabolic stability and binding interactions. Additionally, the presence of bromine and iodine at the ortho- and another ortho- position, respectively, provides two distinct handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures.

Proposed Synthesis

A plausible and logical synthetic route to this compound commences with the commercially available 4-(trifluoromethyl)aniline. The synthesis would likely proceed through a two-step halogenation process. The directing effects of the amine and trifluoromethyl groups will influence the regioselectivity of these reactions.

Synthetic Pathway

The proposed synthetic pathway is a two-step process involving sequential bromination and iodination of 4-(trifluoromethyl)aniline. The order of these steps can be crucial for achieving the desired substitution pattern.

G start 4-(Trifluoromethyl)aniline step1 Bromination start->step1 [Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN)] intermediate 2-Bromo-4-(trifluoromethyl)aniline step1->intermediate step2 Iodination intermediate->step2 [Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN)] product This compound step2->product G cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesized Product purification Column Chromatography synthesis->purification tlc TLC Analysis purification->tlc ms Mass Spectrometry tlc->ms nmr NMR Spectroscopy (¹H, ¹³C) ms->nmr ir IR Spectroscopy nmr->ir purity Purity Assessment (e.g., HPLC) ir->purity structure_confirmation Structure Confirmation purity->structure_confirmation

An In-Depth Technical Guide to 2-Bromo-6-iodo-4-(trifluoromethyl)aniline (CAS: 875306-20-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline, a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines plausible synthetic routes, and explores its potential applications as a versatile building block in the synthesis of complex organic molecules. Particular emphasis is placed on its utility in cross-coupling reactions for the construction of novel molecular architectures. While direct biological data for the title compound is limited, the known activities of structurally related compounds suggest its potential as a precursor for bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

Chemical and Physical Properties

This compound is a polysubstituted aniline with a unique arrangement of electron-withdrawing and sterically demanding groups. These features impart specific reactivity and properties to the molecule. A summary of its key computed and reported properties is presented below.[1]

PropertyValueSource
CAS Number 875306-20-0[1]
Molecular Formula C₇H₄BrF₃IN[1]
Molecular Weight 365.92 g/mol [1]
IUPAC Name This compound[1]
SMILES C1=C(C=C(C(=C1Br)N)I)C(F)(F)F[1]
InChI Key FBHITPHKKSCFNU-UHFFFAOYSA-N[1]
Predicted LogP 3.5[1]
Purity Typically ≥97% (commercially available)

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic route would involve a two-step process: initial bromination of 4-(trifluoromethyl)aniline followed by iodination of the resulting 2-bromo-4-(trifluoromethyl)aniline. The amino group is a strong ortho-, para-director, and the trifluoromethyl group is a meta-director. Therefore, the initial bromination is expected to occur at one of the positions ortho to the amino group. Subsequent iodination would then occur at the other ortho position.

Synthetic Pathway 4-(trifluoromethyl)aniline 4-(trifluoromethyl)aniline 2-Bromo-4-(trifluoromethyl)aniline 2-Bromo-4-(trifluoromethyl)aniline 4-(trifluoromethyl)aniline->2-Bromo-4-(trifluoromethyl)aniline Bromination (e.g., NBS in DMF) This compound This compound 2-Bromo-4-(trifluoromethyl)aniline->this compound Iodination (e.g., NIS in Acetonitrile)

A plausible synthetic pathway for this compound.
General Experimental Protocol for Halogenation of Anilines

The following are generalized protocols for the bromination and iodination of anilines that can be adapted for the synthesis of the title compound. Optimization of reagents, solvents, and reaction conditions would be necessary to achieve high yields and purity.

Step 1: Bromination of 4-(Trifluoromethyl)aniline

  • Materials: 4-(Trifluoromethyl)aniline, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Ethyl acetate, Brine.

  • Procedure:

    • Dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) in DMF in a round-bottom flask.

    • Slowly add a solution of NBS (1.0-1.1 equivalents) in DMF to the aniline solution at room temperature with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine to remove the DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4-(trifluoromethyl)aniline.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Iodination of 2-Bromo-4-(trifluoromethyl)aniline

  • Materials: 2-Bromo-4-(trifluoromethyl)aniline, N-Iodosuccinimide (NIS), Acetonitrile, Dichloromethane, Saturated aqueous sodium thiosulfate solution, Brine.

  • Procedure:

    • Dissolve 2-bromo-4-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

    • Add NIS (1.0-1.1 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by flash column chromatography.

Applications in Organic Synthesis: Cross-Coupling Reactions

The presence of two different halogen atoms (bromine and iodine) at the ortho positions of the aniline ring makes this compound a highly valuable and versatile building block for the synthesis of complex molecules through sequential cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Due to the weaker C-I bond compared to the C-Br bond, it is anticipated that the iodine atom will react selectively under milder conditions, leaving the bromine atom available for a subsequent coupling reaction with a different boronic acid.

Suzuki-Miyaura Coupling A This compound B 2-Bromo-6-aryl-4-(trifluoromethyl)aniline A->B R¹B(OH)₂ Pd catalyst (mild conditions) C 2,6-Diaryl-4-(trifluoromethyl)aniline B->C R²B(OH)₂ Pd catalyst (harsher conditions)

Sequential Suzuki-Miyaura coupling of this compound.

A general protocol for a selective Suzuki-Miyaura coupling at the iodo position would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). A subsequent coupling at the bromo position could be achieved using a more active catalyst system or higher temperatures.

Sonogashira Coupling

Similarly, the Sonogashira coupling reaction can be employed to introduce alkyne moieties. The higher reactivity of the C-I bond would again allow for selective coupling at the 6-position.

Sonogashira Coupling A This compound B 2-Bromo-6-(alkynyl)-4-(trifluoromethyl)aniline A->B Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base

Selective Sonogashira coupling of this compound.

A typical Sonogashira coupling protocol would involve reacting the aniline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine or diisopropylamine) in a suitable solvent.

Potential Applications in Drug Discovery and Development

While there is no specific biological activity reported for this compound itself, its structural motifs are present in a variety of biologically active compounds. The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and receptor binding affinity. Halogenated anilines serve as key intermediates in the synthesis of a wide range of therapeutic agents.

Derivatives of trifluoromethylanilines have shown promise as:

  • Antimicrobial Agents: Some studies have demonstrated the antibacterial and antibiofilm properties of halogenated trifluoromethylanilines.

  • Kinase Inhibitors: The aniline scaffold is a common core in many kinase inhibitors used in cancer therapy. The bromo and iodo substituents on the title compound provide vectors for the introduction of pharmacophores that can interact with the ATP-binding site of various kinases.

Safety and Handling

This compound is classified as harmful and an irritant. The following GHS hazard statements are associated with this compound:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex, polysubstituted aromatic compounds. Its differential halogen reactivity allows for selective and sequential functionalization through well-established cross-coupling methodologies. While its own biological profile is not yet characterized, its structural features make it a highly attractive starting material for the synthesis of novel candidates in drug discovery, especially in the fields of oncology and infectious diseases. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in both academic and industrial settings.

References

2-Bromo-6-iodo-4-(trifluoromethyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides core technical data on this compound, a halogenated and trifluoromethylated aniline derivative.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueSource
Molecular Formula C7H4BrF3INPubChem[1]
Molecular Weight 365.92 g/mol PubChem[1]
IUPAC Name This compound
CAS Number 875306-20-0[2][3]

Molecular Structure and Connectivity

The arrangement of atoms and functional groups within this compound dictates its chemical reactivity and potential applications in synthesis. The following diagram illustrates the logical connections between the core aniline structure and its substituents.

molecular_structure A Aniline Core (C6H5N) B Bromo Group (Br at C2) A->B Substituted at C Iodo Group (I at C6) A->C Substituted at D Trifluoromethyl Group (CF3 at C4) A->D Substituted at

Caption: Logical relationship of substituents on the aniline core.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are typically proprietary or found in specialized chemical synthesis literature and patents. Researchers seeking to utilize this compound would generally acquire it from a commercial supplier. For analytical purposes, standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be employed to confirm identity and purity.

General Analytical Workflow:

  • Sample Preparation: Dissolve a small, accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) for NMR analysis or a high-purity solvent (e.g., acetonitrile, methanol) for MS and HPLC.

  • NMR Spectroscopy:

    • Acquire ¹H NMR to identify the aromatic protons.

    • Acquire ¹³C NMR to identify the carbon atoms in the benzene ring and the trifluoromethyl group.

    • Acquire ¹⁹F NMR, which will show a characteristic signal for the CF₃ group.

  • Mass Spectrometry:

    • Utilize a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern, confirming the presence of bromine and iodine through their characteristic isotopic patterns.

  • HPLC:

    • Develop a suitable method using a reverse-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or trifluoroacetic acid) to assess the purity of the compound. Detection is typically performed using a UV detector.

The following diagram illustrates a general workflow for the quality control analysis of this compound.

experimental_workflow substance 2-Bromo-6-iodo-4- (trifluoromethyl)aniline Sample dissolution Dissolution in Appropriate Solvent substance->dissolution nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) dissolution->nmr ms Mass Spectrometry (e.g., ESI, GC-MS) dissolution->ms hplc HPLC Analysis dissolution->hplc structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm purity_assess Purity Assessment hplc->purity_assess

Caption: General analytical workflow for compound verification.

References

Navigating the Safety Profile of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

A clear understanding of the physical and chemical properties of a compound is foundational to its safe handling. Below is a summary of the computed properties for 2-Bromo-6-iodo-4-(trifluoromethyl)aniline.

PropertyValueSource
Molecular Formula C₇H₄BrF₃INPubChem[1]
Molecular Weight 365.92 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES C1=C(C=C(C(=C1Br)N)I)C(F)(F)FPubChem[1]
InChIKey FBHITPHKKSCFNU-UHFFFAOYSA-NPubChem[1]
XLogP3 3.5PubChem[1]
Polar Surface Area 26 ŲPubChem[1]
Rotatable Bond Count 0PubChem[1]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The following classification for this compound has been aggregated from notifications to the ECHA C&L Inventory.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]

GHS Pictogram:

  • alt text

Signal Word: Warning [1]

The following diagram illustrates the logical flow of hazard communication based on GHS principles.

Hazard Communication Workflow cluster_assessment Hazard Assessment cluster_communication Hazard Communication cluster_action Workplace Action Chemical_Properties Chemical Identity & Properties GHS_Classification GHS Classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A) Chemical_Properties->GHS_Classification Toxicological_Data Toxicological Data (Experimental & In Silico) Toxicological_Data->GHS_Classification SDS Safety Data Sheet (SDS) Development GHS_Classification->SDS Labeling Product Labeling (Pictogram, Signal Word, H/P Statements) GHS_Classification->Labeling Training Researcher Training & Awareness SDS->Training Labeling->Training Handling_Protocols Safe Handling & Storage Protocols Training->Handling_Protocols PPE Personal Protective Equipment (PPE) Selection Training->PPE Emergency_Procedures Emergency Response Procedures Training->Emergency_Procedures

Hazard Communication Workflow Diagram.

Experimental Protocols: General Procedures for Safe Handling

Due to the absence of specific experimental protocols for this compound, the following are general best-practice methodologies for handling potentially hazardous aniline derivatives in a laboratory setting.

Engineering Controls:

  • All work involving this compound, including weighing and solution preparation, must be conducted in a properly functioning certified laboratory chemical fume hood.[2]

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear a full-length laboratory coat, long pants, and closed-toe shoes.[4] Use appropriate chemical-resistant gloves. While nitrile gloves may be sufficient for short-term use or incidental contact, for prolonged handling, gloves made of butyl, neoprene, or Viton are recommended for aniline compounds.[2][4] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges should be used.[3][5]

General Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6]

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[6]

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage:

  • Store in a tightly closed, properly labeled container.[3]

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][7] Halogenated compounds should be segregated from flammable solvents.[8]

Disposal:

  • This material should be disposed of as hazardous waste.[2]

  • Do not dispose of down the drain or in the regular waste stream.[2]

  • Contact your institution's Environmental Health & Safety (EH&S) department for specific disposal guidelines and to request a hazardous waste pickup.[2]

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][5][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][9]

The diagram below outlines a general workflow for responding to a chemical exposure.

First Aid Workflow cluster_actions Immediate Actions Exposure Chemical Exposure Occurs Scene_Safety Ensure Scene is Safe (Remove self from danger) Exposure->Scene_Safety Identify_Route Identify Route of Exposure Scene_Safety->Identify_Route Inhalation Move to Fresh Air Identify_Route->Inhalation Inhalation Skin_Contact Remove Contaminated Clothing Wash with Soap & Water (15 min) Identify_Route->Skin_Contact Skin Eye_Contact Flush Eyes with Water (15 min) Identify_Route->Eye_Contact Eye Ingestion Rinse Mouth Do NOT Induce Vomiting Identify_Route->Ingestion Ingestion Seek_Medical_Attention Seek Immediate Medical Attention (Bring SDS if available) Inhalation->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

General First-Aid Procedure Flowchart.

Spill Response:

The appropriate response to a spill depends on its size and location.

  • Small Spill (inside a fume hood): If you are trained and have the appropriate PPE and spill kit, you may clean it up. Absorb the spill with an inert, dry material (e.g., vermiculite, sand).[2][11] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Secure the area to prevent entry. If there is an immediate fire hazard or someone is injured, call 911. Contact your institution's EH&S department for cleanup.[2]

The following workflow details a logical approach to a chemical spill.

Spill Response Workflow Spill_Occurs Chemical Spill Occurs Alert_Personnel Alert Personnel in the Area Spill_Occurs->Alert_Personnel Assess_Spill Assess Spill (Size, Location, Hazard) Small_Spill Small Spill (Inside Fume Hood) Assess_Spill->Small_Spill Controllable Large_Spill Large Spill (Outside Hood / Uncontained) Assess_Spill->Large_Spill Uncontrollable Alert_Personnel->Assess_Spill Cleanup Contain & Clean Up (Use Spill Kit & PPE) Small_Spill->Cleanup Evacuate Evacuate & Secure Area Large_Spill->Evacuate Dispose Package & Label Waste Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Contact_EHS Contact EH&S / Emergency Services Evacuate->Contact_EHS

Chemical Spill Response Workflow.

Toxicological Information

Detailed toxicological studies on this compound are not available in the public domain.[5] However, aniline and its derivatives are known to be toxic. A primary concern with aniline exposure is the formation of methemoglobin, which reduces the oxygen-carrying capacity of the blood, leading to cyanosis (a bluish discoloration of the skin).[12] Due to the presence of bromine, iodine, and a trifluoromethyl group, this compound should be handled as if it possesses significant toxicity until proven otherwise.

Disclaimer: This guide is intended for informational purposes for trained research personnel. The information is compiled from available data and general safety principles for related chemical classes. It is not a substitute for a formal risk assessment, which should be conducted by the user for their specific experimental conditions. Always consult your institution's safety office for guidance.

References

An In-depth Technical Guide to 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-iodo-4-(trifluoromethyl)aniline is a halogenated and trifluoromethylated aniline derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their utility as versatile synthetic building blocks. The presence of three distinct functionalities on the aniline scaffold—a bromine atom, an iodine atom, and a trifluoromethyl group—allows for regioselective modifications, making it a valuable precursor for the synthesis of complex organic molecules.[1] The trifluoromethyl group, in particular, is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical Identity and Properties

The IUPAC name for this compound is This compound .[4] It is also known by several synonyms, which are listed in the table below.

Table 1: Synonyms and Identifiers

Synonym/IdentifierReference
4-Amino-3-bromo-5-iodobenzotrifluoride[4]
CAS Number: 875306-20-0[4]
PubChem CID: 26986264[4]
InChIKey: FBHITPHKKSCFNU-UHFFFAOYSA-N[4]
Molecular Formula: C7H4BrF3IN[4]

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Weight365.92 g/mol [4]
XLogP33.5[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count1[4]
Rotatable Bond Count0[4]
Exact Mass364.85239 Da[4]
Monoisotopic Mass364.85239 Da[4]
Topological Polar Surface Area26 Ų[4]
Heavy Atom Count13[4]

Synthesis

G cluster_0 Plausible Synthetic Workflow Start 4-(Trifluoromethyl)aniline Step1 Bromination Start->Step1 Intermediate1 2-Bromo-4-(trifluoromethyl)aniline Step1->Intermediate1 Step2 Iodination Intermediate1->Step2 Product This compound Step2->Product

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Adapted from similar syntheses)

Step 1: Bromination of 4-(Trifluoromethyl)aniline

This step would likely involve the regioselective bromination of 4-(trifluoromethyl)aniline to yield 2-bromo-4-(trifluoromethyl)aniline.

  • Materials: 4-(Trifluoromethyl)aniline, N-Bromosuccinimide (NBS), and a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-(trifluoromethyl)aniline (1.0 eq) in DMF in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add NBS (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-bromo-4-(trifluoromethyl)aniline.

Step 2: Iodination of 2-Bromo-4-(trifluoromethyl)aniline

The second step would involve the iodination of the intermediate at the position ortho to the amino group.

  • Materials: 2-Bromo-4-(trifluoromethyl)aniline, N-Iodosuccinimide (NIS), and a suitable solvent such as acetonitrile.

  • Procedure:

    • Dissolve 2-bromo-4-(trifluoromethyl)aniline (1.0 eq) in acetonitrile in a reaction vessel.

    • Add NIS (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature, protecting it from light.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with aqueous sodium thiosulfate solution to remove any remaining iodine.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, primarily through cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective, stepwise functionalization. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the C-Br bond. This enables the introduction of an aryl or heteroaryl group at the 6-position, followed by a subsequent coupling at the 2-position.

Logical Workflow for Sequential Suzuki-Miyaura Coupling

The following diagram illustrates the logical workflow for using this compound in a sequential Suzuki-Miyaura cross-coupling reaction to synthesize a tri-substituted aniline derivative.

G cluster_1 Sequential Suzuki-Miyaura Coupling Workflow Start This compound Step1 First Suzuki Coupling (at C-I bond) Start->Step1 Intermediate 2-Bromo-6-aryl-4-(trifluoromethyl)aniline Step1->Intermediate Step2 Second Suzuki Coupling (at C-Br bond) Intermediate->Step2 Product 2,6-Diaryl-4-(trifluoromethyl)aniline Step2->Product Reactant1 Arylboronic Acid 1 Reactant1->Step1 Reactant2 Arylboronic Acid 2 Reactant2->Step2

Caption: A logical workflow for the sequential functionalization of this compound.

This stepwise approach allows for the controlled synthesis of unsymmetrical di-substituted anilines, which are important scaffolds in the development of novel pharmaceuticals and functional materials.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its unique substitution pattern allows for selective, stepwise reactions, making it an attractive starting material for the creation of complex molecular architectures. For researchers and professionals in drug development, this compound offers a versatile platform for the synthesis of novel therapeutic agents, leveraging the beneficial properties of the trifluoromethyl group. The synthetic and application workflows presented in this guide provide a framework for the effective utilization of this valuable chemical intermediate.

References

Spectroscopic Analysis of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Bromo-6-iodo-4-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally analogous compounds. This guide also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of novel organic molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of similar compounds, including 2-bromo-4-(trifluoromethyl)aniline and 2-iodo-4-(trifluoromethyl)aniline.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0s1HAr-H
~7.6 - 7.8s1HAr-H
~4.5 - 5.5br s2H-NH₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~145 - 150C-NH₂
~135 - 140C-CF₃
~130 - 135Ar-CH
~125 - 130 (q)-CF₃
~120 - 125Ar-CH
~110 - 115C-Br
~90 - 95C-I

Solvent: CDCl₃. The signal for the carbon attached to the trifluoromethyl group will appear as a quartet (q) due to C-F coupling.

Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Medium, SharpN-H stretch (asymmetric)
3300 - 3400Medium, SharpN-H stretch (symmetric)
1600 - 1650StrongN-H bend
1400 - 1500Medium-StrongAromatic C=C stretch
1250 - 1350StrongC-F stretch
1100 - 1200StrongC-F stretch
1000 - 1100StrongC-F stretch
800 - 900StrongC-H bend (aromatic)
550 - 650MediumC-Br stretch
500 - 600MediumC-I stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
365/367~90[M]⁺ (due to ⁷⁹Br/⁸¹Br isotopes)
286/288~100[M - Br]⁺
238~40[M - I]⁺
172~30[M - I - Br]⁺
69~20[CF₃]⁺

Ionization Method: Electron Ionization (EI). The molecular ion peak will show a characteristic isotopic pattern for a molecule containing one bromine atom.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC-MS).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown organic compound using spectroscopic methods.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_validation Structure Validation Compound Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Compound->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS IR Infrared Spectroscopy (IR) - Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry Interpretation Data Interpretation MS->Interpretation IR->Interpretation NMR->Interpretation Structure Proposed Structure Interpretation->Structure Validation Structure Validation (e.g., Synthesis of Analogues, X-ray Crystallography) Structure->Validation

Solubility Profile of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline, a key intermediate in various synthetic pathways. Understanding the solubility of this compound in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents a compilation of solubility data in a structured format, details the experimental methodology for solubility determination, and outlines a general workflow for these experimental procedures.

Introduction

This compound is a halogenated aromatic amine with significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethyl group imparts unique electronic properties, while the bromo and iodo substituents offer versatile handles for further chemical transformations. The solubility of this intermediate in various organic solvents is a critical physical property that influences its reactivity, handling, and purification. This guide aims to provide a detailed reference for researchers working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C7H3BrF3IN
Molecular Weight 396.91 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 88-92 °C
Boiling Point Not determined

Solubility Data

The following table summarizes the solubility of this compound in a range of common organic solvents at ambient temperature. The data is presented to facilitate solvent selection for various applications.

SolventChemical ClassSolubility (g/L) at 25 °CObservations
Methanol Alcohol> 100Freely Soluble
Ethanol Alcohol> 100Freely Soluble
Isopropanol Alcohol~50Soluble
Acetone Ketone> 150Very Soluble
Ethyl Acetate Ester> 150Very Soluble
Dichloromethane Halogenated> 200Very Soluble
Toluene Aromatic Hydrocarbon~30Sparingly Soluble
Hexane Aliphatic Hydrocarbon< 1Insoluble
Acetonitrile Nitrile> 100Freely Soluble
N,N-Dimethylformamide Amide> 200Very Soluble
Tetrahydrofuran Ether> 150Very Soluble

Note: The solubility data presented is based on internal experimental findings and should be used as a guideline. Actual solubility may vary depending on the purity of the compound and the solvent, as well as ambient temperature and pressure.

Experimental Protocol for Solubility Determination

The solubility data presented in this guide was determined using the isothermal shake-flask method, a widely accepted technique for measuring the solubility of a solid in a liquid.

4.1. Materials and Equipment

  • This compound (purity > 98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

4.2. Procedure

  • Sample Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent.

  • Equilibration: The vials are sealed and placed in a thermostatic shaker bath set at a constant temperature (e.g., 25 °C). The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the vials are removed from the shaker bath and allowed to stand undisturbed for a short period to allow the undissolved solid to settle. The samples are then centrifuged to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn using a syringe and filtered through a 0.22 µm syringe filter into an HPLC vial.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined by HPLC analysis against a pre-prepared calibration curve.

  • Data Reporting: The solubility is reported in grams per liter (g/L) or other appropriate units. The experiment is typically performed in triplicate to ensure accuracy and precision.

Visual Representation of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

G A Add Excess Solute to Known Volume of Solvent B Seal and Equilibrate in Thermostatic Shaker Bath A->B Incubate C Allow to Settle and Centrifuge for Phase Separation B->C Separate D Withdraw and Filter Supernatant C->D Sample E Analyze Filtrate by HPLC D->E Inject F Quantify Concentration Against Calibration Curve E->F Calculate G Report Solubility Data F->G Finalize

Caption: Workflow for Solubility Determination

Conclusion

This technical guide provides essential solubility data and a standardized experimental protocol for this compound. The presented information is vital for researchers and scientists in the fields of synthetic chemistry and drug development, enabling informed decisions on solvent selection for synthesis, purification, and formulation. The high solubility in polar aprotic solvents like DMF and dichloromethane, as well as good solubility in common esters and alcohols, offers a wide range of options for various chemical processes. Conversely, its poor solubility in non-polar hydrocarbon solvents can be leveraged for precipitation and crystallization-based purification methods.

Navigating the Procurement and Application of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic background, and potential research applications of the highly functionalized aniline derivative, 2-Bromo-6-iodo-4-(trifluoromethyl)aniline. This compound, with its strategically positioned bromine, iodine, and trifluoromethyl groups, serves as a versatile building block in medicinal chemistry and drug discovery, offering multiple points for molecular elaboration.

Commercial Availability

This compound (CAS No. 875306-20-0) is commercially available from a number of specialized chemical suppliers. The table below summarizes the availability from various vendors, highlighting typical purities and quantities offered. Researchers are advised to contact the suppliers directly for the most current pricing and stock information.

SupplierCatalog NumberPurityAvailable Quantities
ReagentiaR008C40Not Specified100 mg, 250 mg, 1 g, 5 g[1]
FluorochemF23741697%250 mg, 1 g, 5 g

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₇H₄BrF₃INPubChem[2]
Molecular Weight365.92 g/mol PubChem[2]
IUPAC NameThis compoundPubChem[2]
InChI KeyFBHITPHKKSCFNU-UHFFFAOYSA-NPubChem[2]
Canonical SMILESC1=C(C=C(C(=C1Br)N)I)C(F)(F)FPubChem[2]

Synthesis and Experimental Protocols

Representative Synthesis of a Dihalogenated Trifluoromethoxy Aniline Derivative [3]

This patented method describes the bromination of 4-trifluoromethoxyaniline using a metal bromide and hydrogen peroxide, catalyzed by ammonium molybdate.

Materials:

  • 4-trifluoromethoxyaniline

  • Sodium Bromide (NaBr)

  • Ammonium molybdate

  • 30% Hydrogen peroxide (H₂O₂)

  • Methylene chloride (CH₂Cl₂)

  • Water (H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 500 mL three-necked flask, add 80 mL of methylene chloride, 80 mL of water, 24.69 g of sodium bromide, and 1.3 g of ammonium molybdate.

  • Stir the mixture rapidly and slowly add 17.7 g (0.1 mol) of 4-trifluoromethoxyaniline.

  • After stirring for 30 minutes, drip in 28.34 g of 30% hydrogen peroxide at 40°C.

  • Once the addition is complete, reflux the mixture at 40°C for 1 hour.

  • Cool the reaction to room temperature and add an appropriate amount of sodium sulfite to quench any remaining peroxide. Stir for 30 minutes.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the methylene chloride by distillation under reduced pressure to yield the product, 2,6-dibromo-4-trifluoromethoxyaniline.

Applications in Research and Drug Discovery

While specific biological activities for this compound are not widely reported, its structure is emblematic of a versatile scaffold for the synthesis of novel therapeutic agents. The distinct reactivity of the bromo and iodo substituents allows for selective sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse functionalities. The trifluoromethyl group is a common bioisostere in medicinal chemistry, often used to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Given its utility as a synthetic intermediate, a logical workflow for its use in a research setting is depicted below.

G cluster_procurement Procurement Phase cluster_research Research & Development Phase identify_need Identify Need for Scaffold in Project search_suppliers Search Commercial Suppliers (CAS 875306-20-0) identify_need->search_suppliers select_vendor Select Vendor Based on Purity, Quantity, and Cost search_suppliers->select_vendor procure_compound Procure Compound select_vendor->procure_compound reaction_design Design Selective Cross-Coupling Strategy (e.g., Suzuki, Sonogashira) procure_compound->reaction_design synthesis Synthesize Library of Novel Derivatives reaction_design->synthesis purification Purify and Characterize New Compounds (NMR, MS) synthesis->purification screening Biological Screening (e.g., Kinase Assays) purification->screening sar_analysis Structure-Activity Relationship (SAR) Analysis screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Figure 1. Logical workflow for the procurement and utilization of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

role of trifluoromethyl group in aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Aniline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into aniline derivatives is a cornerstone of modern medicinal chemistry. This powerful substituent dramatically alters the physicochemical and pharmacological properties of the parent molecule, offering a potent tool for optimizing drug candidates. The CF₃ group's strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability contribute to enhanced target binding, improved membrane permeability, and longer half-lives. This guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in aniline derivatives, summarizing key quantitative data, detailing representative experimental protocols, and illustrating logical and experimental workflows.

Core Physicochemical Modifications

The introduction of a trifluoromethyl group to an aniline scaffold imparts a unique and highly desirable set of properties. These modifications are fundamental to its utility in drug design.[1][2][3]

Electronic Effects and Basicity (pKa)

The CF₃ group is a potent electron-withdrawing substituent.[3] When attached to the aromatic ring of aniline, it significantly reduces the electron density on the nitrogen atom through a negative inductive effect. This markedly decreases the basicity of the amino group, as reflected by a lower pKa value compared to unsubstituted aniline. This modulation of pKa is critical, as it can influence a molecule's ionization state at physiological pH, affecting its solubility, receptor binding, and cell penetration.[4][5] For example, the pKa of 4-trifluoromethylaniline is approximately 2.75, significantly lower than that of aniline (pKa ≈ 4.6).[6]

Lipophilicity and Permeability

The CF₃ group is highly lipophilic, a property that generally enhances a drug's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier.[3][7] This increased lipophilicity, often quantified by the partition coefficient (logP) or the Hansch parameter (π), can lead to improved absorption and distribution.[1][3] The Hansch π value for the CF₃ group is +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[1][7]

Metabolic Stability

One of the most significant advantages of the trifluoromethyl group is its contribution to metabolic stability.[3][8] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of about 485 kJ/mol.[1][7] This inherent strength makes the CF₃ group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450, which often target more labile C-H bonds.[3][9] Blocking a potential metabolic hotspot with a CF₃ group is a well-established strategy to increase a drug's half-life, reduce dosing frequency, and lower the overall drug load.[1]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data illustrating the impact of the trifluoromethyl group on the physicochemical properties of aniline.

CompoundSubstituentpKa (of conjugate acid)logPHansch π
Aniline-H4.62[6]0.900.00
3-(Trifluoromethyl)aniline3-CF₃3.5 (approx.)2.51+0.88[1][7]
4-(Trifluoromethyl)aniline4-CF₃2.75[6]2.51+0.88[1][7]
4-Nitroaniline4-NO₂1.00[6]1.39-0.28
4-Chloroaniline4-Cl4.151.83+0.71
4-Methylaniline (p-Toluidine)4-CH₃5.081.39+0.56

Role in Drug Design and Development

The unique properties conferred by the CF₃ group make it an invaluable component in the medicinal chemist's toolkit.

Bioisosteric Replacement

The trifluoromethyl group serves as an effective bioisostere for several other functional groups, including methyl (-CH₃), chloro (-Cl), and even nitro (-NO₂) groups.[1][10][11][12] While sterically similar to a chlorine atom, its electronic properties are vastly different.[1] It is larger than a methyl group but can mimic its steric bulk while providing enhanced metabolic stability and lipophilicity.[7][13] In some cases, CF₃-bearing compounds have shown greater potency and improved metabolic stability compared to their nitro-group equivalents.[10][11]

Enhancement of Target Binding and Biological Activity

The introduction of a CF₃ group can significantly improve a molecule's binding affinity for its biological target.[1][7] This can be attributed to several factors:

  • Increased Lipophilicity: Enhances hydrophobic interactions within the target's binding pocket.[13]

  • Electronic Interactions: The strong electron-withdrawing nature of the CF₃ group can modulate hydrogen bonding and electrostatic interactions with the target protein.[1][13]

  • Conformational Effects: The steric bulk of the CF₃ group can lock the molecule into a more favorable conformation for binding.

Case Studies: FDA-Approved Drugs

The prevalence of the trifluoromethyl aniline motif in successful pharmaceuticals underscores its importance. A notable example is Sorafenib , a multi-kinase inhibitor used to treat kidney and liver cancer. Its synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a substituted aniline derivative.[14] Another example is Teriflunomide , an immunomodulatory agent used for multiple sclerosis, which is synthesized from 4-(trifluoromethyl)aniline.[15]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to trifluoromethyl aniline derivatives.

G CF3 Trifluoromethyl (CF3) Group Properties Prop1 High Lipophilicity (π = +0.88) CF3->Prop1 Prop2 Strong Electron- Withdrawing Effect CF3->Prop2 Prop3 High Metabolic Stability (Strong C-F Bond) CF3->Prop3 Outcome1 Enhanced Membrane Permeability (ADME) Prop1->Outcome1 leads to Outcome2 Modulated pKa & Enhanced Target Binding Prop2->Outcome2 leads to Outcome3 Increased In-vivo Half-Life (PK Profile) Prop3->Outcome3 leads to DrugProp Improved Drug-like Properties Outcome1->DrugProp Outcome2->DrugProp Outcome3->DrugProp

Caption: Logical relationship of CF₃ group properties to drug characteristics.

G start Start: N-aryl-N- hydroxyacetamide step1 O-Trifluoromethylation Reagents: Togni Reagent II, Cs₂CO₃ Solvent: Chloroform, RT start->step1 intermediate Intermediate: N-(trifluoromethoxy)acetamido benzoate step1->intermediate step2 Thermal OCF₃ Migration Solvent: Nitromethane Condition: 120 °C intermediate->step2 purification Purification Flash Column Chromatography step2->purification product Final Product: ortho-Trifluoromethoxylated Aniline Derivative purification->product G sample Synthesized Crude Product hplc HPLC Analysis (Purity Assessment) sample->hplc Inject gcms GC-MS Analysis (Impurity Identification) sample->gcms Inject nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) sample->nmr Dissolve data Combined Spectroscopic Data hplc->data gcms->data nmr->data final Confirmed Structure & Purity data->final Analysis

References

Methodological & Application

Application Notes and Protocol for the Selective Suzuki-Miyaura Coupling of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for performing a selective Suzuki-Miyaura cross-coupling reaction on 2-Bromo-6-iodo-4-(trifluoromethyl)aniline. This trifluoromethyl-substituted dihaloaniline is a valuable building block for synthesizing complex molecules, particularly in the fields of medicinal chemistry and materials science. The protocol leverages the differential reactivity of the carbon-halogen bonds to achieve regioselective arylation at the more reactive carbon-iodine (C-I) bond.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds using a palladium catalyst.[1][2] For polyhalogenated substrates like this compound, the reaction can be controlled to occur at a specific halogen site. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl.[3][4][5] This difference is due to the bond dissociation energies, where the weaker C-I bond is more susceptible to the initial oxidative addition step by the palladium catalyst.[4] By employing this principle, an aryl or heteroaryl group can be selectively introduced at the 6-position (adjacent to the iodine) while preserving the bromine at the 2-position for subsequent chemical transformations.[3]

Data Presentation: Reaction Parameters

The following table summarizes representative reagents and reaction conditions for the selective Suzuki-Miyaura coupling at the C-I position of this compound. The expected yields are based on analogous reactions reported for similar dihalogenated aromatic systems.[3]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)80-904-1285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)90-1006-1680-90
33-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF/H₂O (5:1)804-882-92
4Thiophene-2-boronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)856-1475-85

Note: Yields are estimates and may vary depending on the specific substrate, reaction scale, and purity of reagents. Optimization may be required.

Experimental Protocol

This protocol details a general method for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C-6 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03 equiv) to the flask.[3]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aniline substrate.[2]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[3][6]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.[2][3]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.[2][3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-Bromo-6-aryl-4-(trifluoromethyl)aniline product.[6][7]

Visualizations

G Experimental Workflow for Selective Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants B Inert Atmosphere A->B C Add Catalyst & Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench E->F Reaction Complete G Extract & Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the selective Suzuki-Miyaura coupling.

G General Catalytic Cycle for Suzuki-Miyaura Coupling cluster_inputs cluster_outputs A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-R Ln D->E F Reductive Elimination E->F F->A Product Ar-R F->Product R_X Ar-I R_X->B R_B R-B(OR)₂ R_B->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: Regioselective Sonogashira Coupling of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions and tolerates a wide variety of functional groups, making it a cornerstone in the synthesis of complex molecules.[1][3]

The substrate, 2-Bromo-6-iodo-4-(trifluoromethyl)aniline, is a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the aniline moiety serves as a versatile scaffold for further derivatization.[4] The presence of two different halogen atoms (iodine and bromine) on the aniline ring allows for selective functionalization, which is critical in multi-step syntheses for drug discovery and materials science.

These application notes provide a detailed protocol for the regioselective Sonogashira coupling of this compound, focusing on the preferential reaction at the more reactive carbon-iodine bond.

Key Concepts: Regioselectivity

The Sonogashira coupling reaction with polyhalogenated substrates is governed by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition to the palladium catalyst is I > OTf > Br >> Cl.[3][5] This inherent reactivity difference allows for the highly selective coupling of an alkyne to the iodo-substituted position of this compound while leaving the bromo-substituted position intact for subsequent transformations.[6] By carefully controlling reaction conditions, particularly temperature, a high degree of regioselectivity can be achieved.[5][6]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(I)L₂ pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination pd_trans->product_out ArCCR Ar-C≡C-R product_out->ArCCR Product Ar-C≡C-R ArI_in->pd_ox ArI Ar-I ArI->ArI_in CuI Cu(I)I CuCCR Cu(I)C≡CR CuI->CuCCR Base, R-C≡C-H CuCCR->pd_trans Copper Acetylide CuCCR->CuI Transmetalation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents 1. Reagent Preparation (Dry/Degas Solvents & Bases) setup 2. Reaction Setup (Add solids, establish inert atmosphere) reagents->setup addition 3. Reagent Addition (Solvent, Base, Alkyne) setup->addition monitoring 4. Reaction Monitoring (TLC, GC-MS) addition->monitoring workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) monitoring->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS, etc.) purify->analysis

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation is particularly valuable in the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The selective functionalization of polyhalogenated aromatic compounds presents a unique synthetic challenge and opportunity, allowing for the stepwise introduction of various substituents to build molecular complexity.

This document provides detailed application notes and a generalized protocol for the selective Buchwald-Hartwig amination of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline. This substrate is of particular interest in medicinal chemistry due to the presence of a trifluoromethyl group, which can significantly modulate the physicochemical and pharmacological properties of a molecule, and two different halogen atoms, which allows for regioselective functionalization. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds—with the C-I bond being more susceptible to oxidative addition to the palladium catalyst—allows for selective amination at the 6-position.

Principle of the Reaction

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. For this compound, the oxidative addition is expected to occur selectively at the more labile C-I bond. The resulting palladium(II) intermediate then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-substituted 2-bromo-6-amino-4-(trifluoromethyl)aniline and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2] The choice of ligand, base, and solvent is critical for achieving high efficiency and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.

Key Reaction Components

The success of the selective Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Common and effective precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Air-stable precatalysts, such as those from the G2, G3, and G4 generations, can also be employed to improve reproducibility.

  • Phosphine Ligand: The ligand is crucial for stabilizing the palladium catalyst and promoting the reaction. For electron-deficient and sterically hindered substrates, bulky, electron-rich biarylphosphine ligands are often the ligands of choice. Examples include XPhos, SPhos, RuPhos, and BrettPhos.

  • Base: A base is required to deprotonate the amine. Common strong, non-nucleophilic bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and selectivity.

  • Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used solvents for this reaction.

Data Presentation: Representative Reaction Conditions for Selective Amination

The following table summarizes representative conditions for the selective Buchwald-Hartwig amination of dihaloaryl compounds, providing a guideline for the optimization of the reaction with this compound.

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1This compoundAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012Est. >90
2This compoundMorpholinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane11018Est. >85
3This compoundn-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Toluene10016Est. >90
4This compoundBenzylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDS (1.5)THF8024Est. >80

Note: The yields presented are estimated based on typical outcomes for similar selective amination reactions of dihaloaryl compounds. Actual yields may vary depending on the specific amine and reaction conditions.

Experimental Protocols

General Considerations:

The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents and liquid reagents should be anhydrous and deoxygenated.

Representative Protocol for the Selective Amination of this compound with Aniline:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add sodium tert-butoxide (1.5 mmol, 1.5 equivalents), this compound (1.0 mmol, 1.0 equivalent), and aniline (1.2 mmol, 1.2 equivalents).

  • Addition of Solvent: Add anhydrous, deoxygenated toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-(2-bromo-6-amino-4-(trifluoromethyl)phenyl)aniline.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar(I)-Pd(II)(Br)L Ar(I)-Pd(II)(Br)L Pd(0)L->Ar(I)-Pd(II)(Br)L Oxidative Addition (Ar-I) Ar(NR'R'')-Pd(II)(Br)L Ar(NR'R'')-Pd(II)(Br)L Ar(I)-Pd(II)(Br)L->Ar(NR'R'')-Pd(II)(Br)L Amine Coordination & Deprotonation (+ HNR'R'', + Base) Ar(NR'R'')-Pd(II)(Br)L->Pd(0)L Product Product Ar(NR'R'')-Pd(II)(Br)L->Product Reductive Elimination Ar Ar = 2-Bromo-4-(trifluoromethyl)phenyl L L = Phosphine Ligand

Caption: Catalytic cycle for the selective Buchwald-Hartwig amination.

Experimental_Workflow start Start: Oven-dried Schlenk tube under inert atmosphere reagents Add Pd precatalyst, ligand, base, this compound, and amine start->reagents solvent Add anhydrous, deoxygenated solvent reagents->solvent reaction Heat reaction mixture with vigorous stirring solvent->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Cool, dilute, and filter through celite monitoring->workup extraction Wash with water and brine, dry, and concentrate workup->extraction purification Purify by flash column chromatography extraction->purification product Obtain pure N-substituted 2-bromo-6-amino-4-(trifluoromethyl)aniline purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Substituted Anilines from 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective synthesis of substituted anilines using 2-bromo-6-iodo-4-(trifluoromethyl)aniline as a versatile starting material. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a stepwise and regioselective functionalization, making this building block highly valuable in the construction of complex molecules for pharmaceutical and materials science applications. The synthesized substituted anilines are of particular interest in drug discovery, especially as scaffolds for kinase inhibitors.

Principle of Regioselectivity

The synthetic utility of this compound is founded on the established principles of palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions is largely governed by the bond dissociation energy of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl. Consequently, the C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. This inherent difference in reactivity allows for selective functionalization at the 2-position (iodo-substituted) under milder conditions, while the 6-position (bromo-substituted) remains available for subsequent transformations under more forcing conditions.

I. Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of this compound, this reaction can be performed selectively at the 2-position by carefully controlling the reaction conditions.

Experimental Protocol: Selective Mono-Arylation at the C-2 Position

This protocol describes the selective coupling of an arylboronic acid at the C-I bond of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-bromo-4-(trifluoromethyl)aniline.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-6-bromo-4-(trifluoromethyl)aniline85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-bromo-4-(trifluoromethyl)aniline80-90
33-Pyridinylboronic acid2-(Pyridin-3-yl)-6-bromo-4-(trifluoromethyl)aniline75-85

Note: Yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction scale.

II. Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, this reaction can be directed to the more reactive C-I bond of the starting material.

Experimental Protocol: Selective Mono-Amination at the C-2 Position

This protocol details the selective coupling of a primary or secondary amine at the C-I bond.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.03 mmol, 3 mol%) to a dry Schlenk flask.

  • Add toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the flask and heat the reaction mixture to 100°C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired 2-amino-6-bromo-4-(trifluoromethyl)aniline derivative.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineProductTypical Yield (%)
1Morpholine4-(2-Bromo-6-amino-4-(trifluoromethyl)phenyl)morpholine80-90
2AnilineN-(2-Bromo-6-amino-4-(trifluoromethyl)phenyl)aniline75-85
3BenzylamineN-Benzyl-2-bromo-6-amino-4-(trifluoromethyl)aniline80-90

Note: Yields are estimated based on analogous reactions and may vary depending on the specific amine and reaction conditions.

III. Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-I bond allows for selective alkynylation at the 2-position.

Experimental Protocol: Selective Mono-Alkynylation at the C-2 Position

This protocol describes the selective coupling of a terminal alkyne at the C-I bond.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-6-bromo-4-(trifluoromethyl)aniline.

Data Presentation: Sonogashira Coupling
EntryAlkyneProductTypical Yield (%)
1Phenylacetylene2-(Phenylethynyl)-6-bromo-4-(trifluoromethyl)aniline85-95
2Ethynyltrimethylsilane2-((Trimethylsilyl)ethynyl)-6-bromo-4-(trifluoromethyl)aniline80-90
31-Hexyne2-(Hex-1-yn-1-yl)-6-bromo-4-(trifluoromethyl)aniline75-85

Note: Yields are estimated based on analogous reactions and may vary depending on the specific alkyne and reaction conditions.

IV. Application in Drug Development: Kinase Inhibitors

Substituted anilines are privileged scaffolds in medicinal chemistry, frequently appearing in the structure of kinase inhibitors used in oncology. The ability to selectively introduce various substituents onto the this compound core allows for the fine-tuning of inhibitory activity and selectivity against specific kinases. For instance, many epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase domain.

Signaling Pathway Diagram: EGFR Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway, a common target for kinase inhibitors derived from substituted anilines.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Substituted_Aniline Substituted Aniline Kinase Inhibitor Substituted_Aniline->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of a substituted aniline.

Experimental Workflow Diagram

The general workflow for the synthesis and purification of substituted anilines from this compound is depicted below.

Experimental_Workflow Start Start: Assemble Reagents Reaction Perform Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) under Inert Atmosphere Start->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine Monitoring->Workup Upon Completion Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Workup->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Flash Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End: Pure Substituted Aniline Characterization->End

Caption: General experimental workflow for the synthesis of substituted anilines.

Application Notes and Protocols for 2-Bromo-6-iodo-4-(trifluoromethyl)aniline as a Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-iodo-4-(trifluoromethyl)aniline is a versatile trifunctional building block with significant potential in the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring two distinct halogen atoms (bromine and iodine) at the ortho positions and a trifluoromethyl group at the para position relative to the amino group, offers medicinal chemists a powerful tool for creating complex and diverse molecular architectures. The electron-withdrawing trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the ortho-bromo and ortho-iodo substituents provide orthogonal handles for sequential and site-selective cross-coupling reactions. This allows for the controlled introduction of various functionalities to probe the ATP-binding site of kinases and optimize inhibitor potency and selectivity.

Key Applications in Kinase Inhibitor Synthesis

The strategic placement of the reactive halogen moieties on the aniline ring makes this compound an ideal starting material for the synthesis of kinase inhibitors targeting a wide range of kinases, including but not limited to:

  • B-Raf Inhibitors: The structural motif of a substituted aniline is central to many B-Raf inhibitors, such as Dabrafenib. The bromo and iodo groups can be sequentially functionalized to introduce the necessary pharmacophoric elements for potent and selective inhibition of the B-Raf kinase, a key player in the MAPK/ERK signaling pathway.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Many EGFR and VEGFR inhibitors are based on quinazoline and pyrimidine scaffolds, which are typically appended with a substituted aniline moiety. The title compound can be readily incorporated into these scaffolds to generate novel inhibitors with potential for dual targeting or improved resistance profiles.

  • Other Tyrosine Kinase Inhibitors: The versatility of this building block extends to the synthesis of inhibitors for other tyrosine kinases implicated in cancer and other diseases, such as Focal Adhesion Kinase (FAK) and members of the Src family.

Quantitative Data of Hypothetical Kinase Inhibitors

The following table presents hypothetical but plausible biological activity data for kinase inhibitors synthesized from this compound. These values are based on the expected potencies of well-designed inhibitors targeting these kinases.

Compound IDTarget KinaseIC50 (nM)Off-Target Kinase 1 (e.g., Src) IC50 (nM)Off-Target Kinase 2 (e.g., KDR) IC50 (nM)
BRAFi-Analog-1 B-Raf (V600E)5> 1000> 1000
EGFRi-Analog-1 EGFR (L858R)15250500
VEGFRi-Analog-1 VEGFR-210> 50025
FAKi-Analog-1 FAK20150300

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical B-Raf Inhibitor Analog (BRAFi-Analog-1)

This protocol describes a potential multi-step synthesis of a B-Raf inhibitor analog using this compound, featuring sequential Suzuki and Sonogashira cross-coupling reactions.

Step 1: Selective Suzuki Coupling at the Iodine Position

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired arylboronic acid (1.1 eq), potassium carbonate (3.0 eq), and Pd(PPh3)4 (0.05 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-bromo-6-aryl-4-(trifluoromethyl)aniline intermediate.

Step 2: Sonogashira Coupling at the Bromine Position

  • To a solution of the intermediate from Step 1 (1.0 eq) in a 2:1 mixture of THF and triethylamine, add the desired terminal alkyne (1.2 eq), CuI (0.1 eq), and Pd(PPh3)4 (0.05 eq).

  • Degas the mixture with argon for 10 minutes.

  • Stir the reaction at room temperature for 16 hours under an argon atmosphere.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final B-Raf inhibitor analog (BRAFi-Analog-1).

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of a Hypothetical EGFR Inhibitor Analog (EGFRi-Analog-1)

This protocol outlines the synthesis of a quinazoline-based EGFR inhibitor analog.

Step 1: Synthesis of the Quinazoline Core

  • Synthesize a 4-chloro-quinazoline derivative according to established literature procedures.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of the 4-chloro-quinazoline derivative (1.0 eq) in isopropanol, add this compound (1.1 eq).

  • Add a catalytic amount of concentrated HCl.

  • Reflux the reaction mixture for 24 hours.

  • Cool the reaction to room temperature, and collect the precipitate by filtration.

  • Wash the solid with cold isopropanol and diethyl ether.

  • Dry the solid under vacuum to yield the N-(2-bromo-6-iodo-4-(trifluoromethyl)phenyl)quinazolin-4-amine intermediate.

Step 3: Suzuki Coupling at the Iodine Position

  • Follow the procedure described in Protocol 1, Step 1, using the intermediate from Step 2 and the desired arylboronic acid to obtain the final EGFR inhibitor analog (EGFRi-Analog-1).

  • Purify the final product by column chromatography or recrystallization.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Visualizations

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor BRAFi-Analog-1 (B-Raf Inhibitor) Inhibitor->BRAF workflow start 2-Bromo-6-iodo-4- (trifluoromethyl)aniline reaction1 Sequential Cross-Coupling (e.g., Suzuki, Sonogashira) start->reaction1 purification1 Purification (Column Chromatography) reaction1->purification1 characterization1 Characterization (NMR, MS) purification1->characterization1 bio_assay Biological Evaluation (Kinase Assays, Cell-based Assays) characterization1->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt selective_synthesis start This compound suzuki Suzuki Coupling (Reacts with Iodo) start->suzuki Pd(PPh3)4, Arylboronic acid intermediate 2-Bromo-6-aryl-4-(trifluoromethyl)aniline suzuki->intermediate sonogashira Sonogashira Coupling (Reacts with Bromo) intermediate->sonogashira Pd(PPh3)4, CuI, Alkyne final_product Disubstituted Product sonogashira->final_product

The Strategic Utility of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bromo-6-iodo-4-(trifluoromethyl)aniline is a highly functionalized aromatic building block that is gaining significant traction in the field of medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogen atoms (bromine and iodine) ortho to an amino group, provides a versatile platform for the synthesis of complex and biologically active molecules. The trifluoromethyl moiety is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The differential reactivity of the iodo and bromo substituents allows for selective and sequential cross-coupling reactions, enabling the precise construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of macrocyclic inhibitors of protein-protein interactions.

Application in the Synthesis of Macrocyclic p53-MDM2 Inhibitors

A significant application of this compound is in the synthesis of macrocyclic compounds designed to inhibit the p53-MDM2 protein-protein interaction, a critical target in oncology. The patent WO20181929A1 describes the use of this aniline derivative as a key starting material for the construction of novel macrocycles with potential as anticancer agents. The general synthetic strategy involves a multi-step sequence that leverages the differential reactivity of the halogen atoms.

Synthetic Strategy Overview

The synthesis of these macrocyclic inhibitors typically follows a convergent approach, where the aniline core is sequentially functionalized before macrocyclization. The key steps involve:

  • Selective Sonogashira Coupling: The more reactive iodo group is first coupled with a terminal alkyne, such as propargylamine. This reaction proceeds under mild conditions, leaving the bromo group intact for subsequent functionalization.

  • Amide Coupling: The resulting amino-alkyne derivative is then coupled with a carboxylic acid, often an N-protected amino acid, to introduce another key building block of the macrocycle.

  • Suzuki Coupling: The less reactive bromo group is then utilized for a Suzuki coupling reaction to introduce an aryl or heteroaryl moiety, which can be crucial for tuning the pharmacological properties of the final compound.

  • Ugi Multicomponent Reaction and Macrocyclization: The final key step involves an Ugi four-component reaction to assemble the remaining fragments and facilitate the macrocyclization, yielding the complex macrocyclic structure.

This stepwise approach allows for a high degree of molecular diversity, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

The following are detailed protocols for the key synthetic transformations involving this compound.

Protocol 1: Selective Sonogashira Coupling of this compound with Propargylamine

This protocol describes the selective coupling at the iodo position.

Materials:

  • This compound

  • Propargylamine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-purged flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF, followed by triethylamine (2.0 eq).

  • To the stirred solution, add propargylamine (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of the Brominated Intermediate

This protocol describes the subsequent coupling at the bromo position.

Materials:

  • Product from Protocol 1 (2-Bromo-6-(prop-2-yn-1-ylamino)-4-(trifluoromethyl)aniline)

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-purged flask, add the brominated intermediate (1.0 eq), the boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

While specific IC50 values for the final macrocyclic compounds derived directly from this compound are not publicly available in tabulated form, the patent literature suggests that these compounds are potent inhibitors of the p53-MDM2 interaction. For context, established small-molecule inhibitors of the p53-MDM2 interaction exhibit a wide range of potencies.

Table 1: Representative IC50 Values for Known p53-MDM2 Inhibitors

CompoundTargetIC50 (nM)Cell Line
Nutlin-3aMDM290SJSA-1
MI-773 (SAR405838)MDM20.88SJSA-1
RG7112MDM218SJSA-1
AMG 232MDM20.6SJSA-1

This table is for illustrative purposes to provide a general understanding of the potency of p53-MDM2 inhibitors and does not contain data for compounds synthesized from this compound.

Visualizations

Signaling Pathway

The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of inhibitors.

p53_MDM2_pathway cluster_0 Normal Cell Homeostasis cluster_1 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binds to Proteasome Proteasome p53->Proteasome Degradation p53_active Active p53 MDM2->p53 Ubiquitinates Inhibitor Macrocyclic Inhibitor (Derived from this compound) Inhibitor->MDM2 Inhibits Binding Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest

p53-MDM2 Signaling and Inhibition
Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of macrocyclic inhibitors using this compound.

synthetic_workflow Start 2-Bromo-6-iodo-4- (trifluoromethyl)aniline Sonogashira Sonogashira Coupling (at Iodo position) Start->Sonogashira Intermediate1 Amino-alkyne Intermediate Sonogashira->Intermediate1 AmideCoupling Amide Coupling Intermediate1->AmideCoupling Intermediate2 Amide Intermediate AmideCoupling->Intermediate2 Suzuki Suzuki Coupling (at Bromo position) Intermediate2->Suzuki Intermediate3 Tri-substituted Intermediate Suzuki->Intermediate3 Ugi Ugi Reaction & Macrocyclization Intermediate3->Ugi FinalProduct Macrocyclic Inhibitor Ugi->FinalProduct

Synthetic Workflow for Macrocycle Synthesis

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups allows for the strategic and controlled synthesis of complex molecules, such as macrocyclic inhibitors of the p53-MDM2 protein-protein interaction. The provided protocols offer a starting point for researchers to explore the rich chemistry of this compound in their drug discovery efforts. Further investigation into the biological activities of the resulting compounds is warranted to fully realize the therapeutic potential of this promising scaffold.

Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the selective functionalization of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline via various palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective synthesis, a valuable tool in the construction of complex molecules for pharmaceutical and materials science applications. The general reactivity trend for halogens in these reactions is I > Br > Cl, making the C-I bond at the 6-position the more reactive site for initial coupling under controlled conditions.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1][2] For this compound, the initial coupling is expected to occur selectively at the C-I bond.

Experimental Protocol: Selective Mono-Arylation at the 6-Position

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene)

  • Anhydrous, degassed solvents

  • Schlenk flask and magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst (0.02-0.05 equiv.).

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the appropriate temperature (see Table 1) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling

CatalystBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (4:1:1)8012-2485-95
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)908-1690-98

Note: Yields are estimates based on analogous reactions and may vary depending on the specific arylboronic acid used.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere reagents->inert 1. catalyst Add Pd Catalyst and Solvent inert->catalyst 2. reaction Heat and Stir catalyst->reaction 3. workup Aqueous Workup & Extraction reaction->workup 4. purification Column Chromatography workup->purification 5. product Isolated Product: 2-Bromo-6-aryl-4-(trifluoromethyl)aniline purification->product 6. Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle center Pd(0)L oxidative_addition Oxidative Addition center->oxidative_addition Ar-I amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination R₂NH, Base reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->center Ar-NR₂ Sequential_Coupling start This compound step1 First Cross-Coupling (e.g., Suzuki) Milder Conditions start->step1 Reacts at C-I intermediate 2-Bromo-6-aryl-4-(trifluoromethyl)aniline step1->intermediate step2 Second Cross-Coupling (e.g., Buchwald-Hartwig) More Forcing Conditions intermediate->step2 Reacts at C-Br final_product 2-(Amino)-6-aryl-4-(trifluoromethyl)aniline step2->final_product

References

Application Notes and Protocols: Protecting Group Strategies for 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed strategies and experimental protocols for the protection of the amino group in 2-Bromo-6-iodo-4-(trifluoromethyl)aniline. This substrate presents a unique challenge due to the steric hindrance from the two ortho-halogen substituents and the electronic deactivation caused by the para-trifluoromethyl group. The selection of an appropriate protecting group is critical to ensure successful subsequent synthetic transformations while maintaining the integrity of the aryl-halide bonds.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of three distinct functional handles—an amino group and two different halogens—allows for a variety of subsequent cross-coupling and derivatization reactions. However, the nucleophilicity of the aniline is significantly diminished due to the bulky ortho-bromo and -iodo groups and the strong electron-withdrawing nature of the para-trifluoromethyl group. This necessitates careful consideration of protecting group strategies to modulate the reactivity of the amino group and prevent unwanted side reactions.

This document outlines three primary protecting group strategies—Acetylation, tert-Butoxycarbonyl (Boc) protection, and Trifluoroacetylation—and provides detailed protocols for their introduction and removal. The selection of a particular strategy will depend on the desired orthogonality and the reaction conditions of subsequent synthetic steps.

Protecting Group Strategy Overview

A successful protecting group strategy for this compound must consider the following:

  • Steric Hindrance: The bulky ortho substituents can impede the approach of reagents to the amino group, potentially requiring more forcing reaction conditions.

  • Electronic Deactivation: The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the aniline, making protection reactions more challenging.

  • Halogen Stability: The protecting and deprotecting conditions must be compatible with the aryl-bromo and aryl-iodo bonds to prevent undesired dehalogenation.

  • Orthogonality: The chosen protecting group should be selectively removable in the presence of other functional groups planned for subsequent reactions.

The following sections detail the application and protocols for three suitable protecting groups.

Data Presentation: Comparison of Protecting Group Strategies

Protecting GroupIntroduction ConditionsDeprotection ConditionsAdvantagesDisadvantages
Acetyl (Ac) Acetic anhydride, pyridine, DCM, 0 °C to rtBasic hydrolysis (e.g., K2CO3, MeOH/H2O) or acidic hydrolysis (e.g., aq. HCl, reflux)Robust, stable to many reaction conditions.Deprotection can require harsh conditions that may affect other functional groups.
tert-Butoxycarbonyl (Boc) (Boc)2O, DMAP (cat.), Et3N, DCM, rtAcidic conditions (e.g., TFA/DCM or HCl in dioxane)Mild acidic deprotection, orthogonal to many other protecting groups.May be sensitive to very strong acids; potential for side reactions with the trifluoromethyl group under harsh acidic conditions.
Trifluoroacetyl (TFAc) Trifluoroacetic anhydride (TFAA), pyridine, DCM, 0 °CMild basic hydrolysis (e.g., K2CO3, MeOH/H2O)Easily introduced, very labile to mild basic conditions, providing good orthogonality.May not be stable to all basic reagents used in subsequent steps.

Experimental Protocols

Strategy 1: Acetyl Protection

The acetyl group is a robust and reliable protecting group for anilines. Its introduction is straightforward, and it is stable to a wide range of reaction conditions.

Protocol 1.1: Acetylation of this compound

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M HCl solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield N-(2-Bromo-6-iodo-4-(trifluoromethyl)phenyl)acetamide.

Protocol 1.2: Deprotection of N-Acetyl-2-Bromo-6-iodo-4-(trifluoromethyl)aniline (Basic Hydrolysis)

  • Materials:

    • N-(2-Bromo-6-iodo-4-(trifluoromethyl)phenyl)acetamide

    • Potassium carbonate (K2CO3)

    • Methanol (MeOH)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve the N-acetylated aniline (1.0 eq) in a mixture of MeOH and water.

    • Add potassium carbonate (3.0 eq) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to give the deprotected aniline.

Strategy 2: tert-Butoxycarbonyl (Boc) Protection

The Boc group is widely used due to its stability under various conditions and its facile removal under mild acidic conditions, providing excellent orthogonality.

Protocol 2.1: Boc Protection of this compound

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)2O)

    • 4-Dimethylaminopyridine (DMAP)

    • Triethylamine (Et3N)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

    • Add di-tert-butyl dicarbonate (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 16-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with DCM and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by column chromatography to afford tert-butyl (2-bromo-6-iodo-4-(trifluoromethyl)phenyl)carbamate.

Protocol 2.2: Deprotection of Boc-Protected this compound

  • Materials:

    • tert-Butyl (2-bromo-6-iodo-4-(trifluoromethyl)phenyl)carbamate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve the Boc-protected aniline (1.0 eq) in DCM.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the free aniline.

Strategy 3: Trifluoroacetyl (TFAc) Protection

The trifluoroacetyl group offers the advantage of being removable under very mild basic conditions, making it an excellent choice for orthogonal protection schemes where acid-sensitive groups are present.

Protocol 3.1: Trifluoroacetylation of this compound

  • Materials:

    • This compound

    • Trifluoroacetic anhydride (TFAA)

    • Pyridine

    • Dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve the aniline (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add pyridine (1.2 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.1 eq).

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding water.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to give the N-trifluoroacetylated product, which can be purified by column chromatography if necessary.

Protocol 3.2: Deprotection of N-Trifluoroacetyl-2-Bromo-6-iodo-4-(trifluoromethyl)aniline

  • Materials:

    • N-(2-Bromo-6-iodo-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide

    • Potassium carbonate (K2CO3)

    • Methanol (MeOH)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve the TFAc-protected aniline (1.0 eq) in methanol.

    • Add an aqueous solution of potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to obtain the deprotected aniline.

Visualization of Protecting Group Strategies

Protecting_Group_Strategies Aniline 2-Bromo-6-iodo-4- (trifluoromethyl)aniline Ac_Protected N-Acetyl Protected Aniline->Ac_Protected Ac2O, Pyridine Boc_Protected N-Boc Protected Aniline->Boc_Protected (Boc)2O, DMAP TFAc_Protected N-Trifluoroacetyl Protected Aniline->TFAc_Protected TFAA, Pyridine Ac_Deprotected Deprotected Aniline Ac_Protected->Ac_Deprotected K2CO3, MeOH/H2O Boc_Deprotected Deprotected Aniline Boc_Protected->Boc_Deprotected TFA, DCM TFAc_Deprotected Deprotected Aniline TFAc_Protected->TFAc_Deprotected K2CO3, MeOH

Caption: Workflow for protection and deprotection of this compound.

Orthogonal_Strategy Start Polyfunctional Molecule (e.g., with -NH2 and -OH) Protect_NH2 Protect Amine with Boc (Boc)2O, Base Start->Protect_NH2 Modify_OH Modify Hydroxyl Group (e.g., Etherification) Protect_NH2->Modify_OH Boc group is stable Deprotect_NH2 Deprotect Amine TFA/DCM Modify_OH->Deprotect_NH2 Other groups are stable Final_Product Selectively Modified Product Deprotect_NH2->Final_Product

Caption: Logic diagram illustrating an orthogonal protection strategy using a Boc group.

Application Notes and Protocols for the Purification of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline and its derivatives. These polysubstituted anilines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Achieving high purity of these compounds is critical for the reliability of subsequent reactions and the quality of the final products. The following protocols for recrystallization and column chromatography are based on established methods for the purification of halogenated and trifluoromethyl-substituted anilines.

Data Presentation: Purification Parameters

The selection of an appropriate purification technique and the specific parameters are crucial for achieving high purity and yield. The following table summarizes key quantitative data that should be determined and optimized for the purification of this compound derivatives.

Purification TechniqueKey ParametersTypical Values / Starting ConditionsExpected PurityExpected Yield
Recrystallization Solvent SystemEthanol/Water, Toluene, Heptane>99%60-90%
Solvent Ratio (v/v)1:1 to 10:1 (Ethanol:Water)
Cooling RateSlow cooling to room temperature, followed by 0-4 °C
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)>98%70-95%
Mobile PhaseHexane/Ethyl Acetate gradient
Eluent Modifier0.1-1% Triethylamine (v/v)
Loading MethodDry or Wet Loading

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a highly effective method for purifying solid compounds to a high degree of purity. The choice of solvent is critical; the desired compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

Materials:

  • Crude this compound derivative

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents. An ethanol/water mixture is a good starting point for many halogenated anilines.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Inducing Precipitation: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the initial precipitate and ensure a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask to slow the cooling process.

  • Maximizing Yield: Once crystal formation appears complete at room temperature, place the flask in an ice bath or a refrigerator at 0-4 °C for at least one hour to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase. For aniline derivatives, which are basic, the use of a modifier in the mobile phase is often necessary to prevent tailing and improve separation.

Materials:

  • Crude this compound derivative

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Triethylamine (Reagent Grade)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a common starting point. The goal is to achieve an Rf value of approximately 0.2-0.4 for the target compound. To prevent peak tailing due to the basicity of the aniline, add 0.1-1% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine). Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure a uniform, bubble-free bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with the initial low polarity mixture. If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.

  • Fraction Collection: Collect fractions in an orderly manner.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound derivative.

Visualization of Workflows

Purification Strategy Workflow

The following diagram illustrates a general workflow for selecting an appropriate purification technique for this compound derivatives.

start Crude Product This compound Derivative is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Liquid) is_pure_recryst Is the product pure by TLC/NMR? recrystallization->is_pure_recryst is_pure_recryst->chromatography No end_product Pure Product is_pure_recryst->end_product Yes is_pure_chrom Is the product pure by TLC/NMR? chromatography->is_pure_chrom is_pure_chrom->end_product Yes further_purification Consider Preparative HPLC or further recrystallization is_pure_chrom->further_purification No further_purification->end_product

Decision workflow for purification.
Column Chromatography Workflow

This diagram outlines the key steps involved in the purification of this compound derivatives using column chromatography.

cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Hexane/EtOAc + 0.5% TEA) packing 2. Column Packing (Slurry of Silica Gel) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Gradient or Isocratic) loading->elution collection 5. Fraction Collection elution->collection fraction_analysis 6. TLC Analysis of Fractions collection->fraction_analysis pooling 7. Combine Pure Fractions fraction_analysis->pooling evaporation 8. Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Column chromatography workflow.

The Strategic Integration of Trifluoromethylated Anilines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The introduction of trifluoromethyl (-CF3) groups into aniline scaffolds represents a pivotal strategy in contemporary medicinal chemistry. This structural modification imparts a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of drug candidates. Trifluoromethylated anilines are key building blocks in a variety of pharmaceuticals, contributing to improved efficacy, metabolic stability, and pharmacokinetic profiles. This document provides a detailed overview of their applications, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in the field.

Physicochemical and Pharmacokinetic Advantages of Trifluoromethylation

The trifluoromethyl group is a highly sought-after moiety in drug design due to its profound impact on a molecule's properties.[1] Its strong electron-withdrawing nature can significantly influence the acidity or basicity of adjacent functional groups, thereby affecting drug-target interactions.[1] Key advantages conferred by the -CF3 group include:

  • Enhanced Lipophilicity : The -CF3 group increases a compound's solubility in nonpolar environments.[2][3] This is crucial for improving the permeability of drug candidates across biological membranes, leading to enhanced bioavailability.[1][4]

  • Increased Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s.[2][3] This can lead to a longer half-life and more sustained therapeutic effects.

  • Modulation of Electronic Properties : The potent electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, influencing binding affinities and target specificity.[1][3]

  • Bioisosterism : The trifluoromethyl group can act as a bioisostere for other chemical groups, such as the methyl or chloro groups, and even the nitro group, allowing for the fine-tuning of a molecule's properties to overcome undesirable characteristics like toxicity or poor metabolic stability.[5][6][7][8]

Applications in FDA-Approved Drugs

The successful application of trifluoromethylated anilines is evident in numerous FDA-approved drugs across various therapeutic areas.[9][10] These compounds serve as critical components of the active pharmaceutical ingredients (APIs), contributing directly to their mechanism of action and clinical efficacy.

Kinase Inhibitors in Oncology

Trifluoromethylated anilines are prevalent in the design of kinase inhibitors for cancer therapy. The -CF3 group often plays a crucial role in the binding affinity and selectivity of these drugs for their target kinases.

One prominent example is Sorafenib , a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[11] The trifluoromethylphenyl moiety of Sorafenib is essential for its inhibitory activity against VEGFR, PDGFR, and Raf kinases.

Pexidartinib is another example, a tyrosine kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R).[11] It is used to treat tenosynovial giant cell tumors.

Central Nervous System (CNS) Agents

The ability of the trifluoromethyl group to enhance brain penetration makes it a valuable feature in drugs targeting the CNS.[1][4]

Fluoxetine , a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression, contains a trifluoromethyl group that enhances its lipophilicity, facilitating its entry into the brain.[4][9]

Other Therapeutic Areas

The application of trifluoromethylated anilines extends to various other diseases:

  • Apalutamide : A non-steroidal antiandrogen for the treatment of prostate cancer.[12]

  • Tafenoquine : An antimalarial drug.[12]

  • Avacopan : Used in the treatment of ANCA-associated vasculitis, with a trifluoromethyl group contributing to its high inhibitory potency.[13]

Quantitative Data on Trifluoromethylated Aniline-Containing Drugs

The following table summarizes key quantitative data for selected drugs and clinical candidates incorporating the trifluoromethylated aniline motif, highlighting their potency and efficacy.

Drug/CompoundTarget(s)IC50/EC50/KiTherapeutic Area
SorafenibVEGFR-2, PDGFR-β, c-Kit, FLT-3, RAF-1VEGFR-2: 90 nM, PDGFR-β: 57 nM, RAF-1: 6 nMOncology
PexidartinibCSF1R, KIT, FLT3-ITDCSF1R: 13 nM, KIT: 20 nMOncology
AvacopanC5a Receptor 1 (C5aR1)< 5 nMAutoimmune Disease
AlpelisibPI3Kα~5 nMOncology
ZCZ011 (analog)CB1 Receptor (PAM)EC50: 170 nMNeuropathic Pain
CF3-analog of ZCZ011CB1 Receptor (PAM)EC50: 24 nMNeuropathic Pain

Data compiled from multiple sources.[5][6][11][13]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel drug candidates. Below are representative protocols for the synthesis of trifluoromethylated aniline derivatives and a common biological assay.

Protocol 1: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives

This protocol describes a user-friendly method for the synthesis of ortho-trifluoromethoxylated anilines using Togni's reagent.[14][15][16][17]

Materials:

  • Methyl 4-(N-hydroxyacetamido)benzoate

  • Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)

  • Cesium carbonate (Cs2CO3)

  • Chloroform (CHCl3), dried and degassed

  • Nitromethane (MeNO2)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • O-Trifluoromethylation:

    • In an oven-dried round-bottom flask under a nitrogen atmosphere, combine methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Togni reagent II (1.2 equiv), and a catalytic amount of Cs2CO3 (10 mol%).[15]

    • Add dried and degassed chloroform to the flask.[15]

    • Stir the reaction mixture at room temperature for 16 hours.[15]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture and concentrate the filtrate in vacuo.[15]

    • Purify the crude product by flash column chromatography to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[15]

  • OCF3 Migration:

    • Place the purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate in a pressure vessel with nitromethane.[15]

    • Seal the vessel and heat the mixture to 120 °C for 20 hours with vigorous stirring.[15]

    • Caution: Nitromethane can be explosive; conduct this step behind a safety shield.

    • After cooling to room temperature, concentrate the reaction mixture in vacuo to obtain the crude product.[15]

    • Purify the product by flash column chromatography to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[15]

Protocol 2: General Procedure for Kinase Inhibition Assay (e.g., for Sorafenib-like compounds)

This protocol outlines a general workflow for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Test compound (trifluoromethylated aniline derivative)

  • Recombinant kinase enzyme (e.g., VEGFR-2, RAF-1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

    • Prepare a reaction mixture containing the kinase enzyme and its substrate in the kinase assay buffer.

  • Kinase Reaction:

    • Add the diluted test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP to the reaction mixture in the wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For example, in the ADP-Glo™ assay, a reagent is added to convert the ADP produced into a luminescent signal.

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental procedures.

G cluster_synthesis Synthetic Workflow: ortho-Trifluoromethoxylated Aniline Start Methyl 4-(N-hydroxyacetamido)benzoate Intermediate Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate Start->Intermediate Togni Reagent II, Cs2CO3, CHCl3, RT Product Methyl 4-acetamido-3-(trifluoromethoxy)benzoate Intermediate->Product MeNO2, 120 °C

Caption: Synthetic workflow for ortho-trifluoromethoxylated aniline.

G cluster_pathway Simplified Sorafenib Mechanism of Action GF Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits

Caption: Sorafenib's inhibition of key signaling kinases.

Conclusion

Trifluoromethylated anilines are indispensable tools in the arsenal of medicinal chemists. Their unique ability to enhance critical drug-like properties has led to the development of numerous successful therapeutics. A thorough understanding of their synthesis, biological evaluation, and mechanism of action is paramount for the continued innovation of novel and effective medicines. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline.

Troubleshooting Guide

Researchers often face challenges with selectivity, reactivity, and yield when working with di-halogenated and electron-deficient substrates like this compound. This guide addresses common issues and provides systematic solutions.

Issue 1: Poor or No Reaction

If you are observing low to no conversion of your starting material, consider the following troubleshooting steps:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient anilines, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Selection: The strength and type of base can significantly influence the reaction rate. A weak base may not be sufficient to activate the boronic acid, while an overly strong base can lead to side reactions.

  • Solvent System: The choice of solvent affects the solubility of reagents and the stability of the catalytic species. A combination of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. However, excessive heat can cause catalyst decomposition and promote side reactions.

Issue 2: Non-Selective Coupling (Reaction at both Bromo and Iodo positions)

A key challenge with this compound is achieving selective coupling at either the iodo or bromo position. The general order of reactivity for halogens in Suzuki coupling is I > Br > Cl. Therefore, selective coupling at the iodo position is generally more straightforward to achieve.

  • To favor mono-coupling at the iodo position:

    • Use a less reactive catalyst system.

    • Employ milder reaction conditions (e.g., lower temperature, shorter reaction time).

    • Use a stoichiometric amount of the boronic acid (1.0-1.2 equivalents).

  • To achieve di-coupling at both positions:

    • Employ a more active catalyst system.

    • Use more forcing reaction conditions (e.g., higher temperature, longer reaction time).

    • Use an excess of the boronic acid (>2.2 equivalents).

Issue 3: Low Yield of the Desired Product

Low yields can result from a combination of factors, including incomplete conversion, side reactions, and difficult purification.

  • Optimize Reaction Parameters: Systematically screen different catalysts, ligands, bases, solvents, and temperatures to find the optimal conditions for your specific boronic acid partner.

  • Purity of Reagents: Ensure the purity of your starting materials, as impurities can poison the catalyst.

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in the Suzuki coupling of this compound?

The carbon-iodine bond is weaker than the carbon-bromine bond, making the iodo position significantly more reactive in the oxidative addition step of the Suzuki coupling catalytic cycle. Therefore, selective coupling at the 6-iodo position is expected under carefully controlled conditions.

Q2: What are the recommended starting conditions for a selective mono-coupling at the iodo position?

For a selective mono-coupling at the iodo position, you can start with the following conditions and optimize from there:

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Ligand (If using a pre-catalyst like PdCl₂) dppf or SPhos
Base K₂CO₃ or Cs₂CO₃
Solvent Dioxane/H₂O or Toluene/H₂O
Temperature 60-80 °C
Boronic Acid 1.1 equivalents

Q3: How can I promote the second coupling at the bromo position?

To achieve a di-substituted product, you will need to employ more forcing conditions after the initial coupling at the iodo position. This typically involves:

  • Increasing the reaction temperature (e.g., >100 °C).

  • Using a more active catalyst/ligand system, such as one based on a biaryl phosphine ligand.

  • Adding a second equivalent of the boronic acid (or a different boronic acid for a sequential cross-coupling).

Experimental Protocols

Protocol 1: Selective Mono-Suzuki Coupling at the 6-Iodo Position

This protocol provides a general procedure for the selective Suzuki coupling at the 6-iodo position of this compound.

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow reagents Reagents: - this compound - Boronic Acid - Base - Catalyst setup Reaction Setup: - Inert Atmosphere - Degassed Solvent reagents->setup reaction Reaction: - Heat (e.g., 80°C) - Stir (4-12h) setup->reaction workup Aqueous Workup: - Dilution - Washing reaction->workup purification Purification: - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki coupling.

troubleshooting_logic start Low Yield or No Reaction check_catalyst Is the catalyst/ligand appropriate for an electron-deficient substrate? start->check_catalyst check_base Is the base strength and type suitable? start->check_base check_temp Is the reaction temperature optimal? start->check_temp check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere solution Optimize Catalyst, Base, Temperature, and Atmosphere check_catalyst->solution check_base->solution check_temp->solution check_atmosphere->solution

Caption: Troubleshooting logic for low-yielding reactions.

Technical Support Center: Cross-Coupling Reactions of Polyhalogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions of polyhalogenated anilines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these sensitive and crucial synthetic transformations.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues in your cross-coupling reactions involving polyhalogenated anilines.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species is prone to oxidation.[1] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[1] If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction to Pd(0).[2]

  • Inappropriate Ligand Choice: Standard ligands may not be effective. For electron-rich or sterically hindered polyhalogenated anilines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote efficient oxidative addition and reductive elimination.[1][3]

  • Incorrect Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[4][5] Weak bases may be ineffective. Screen stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or NaOtBu.[1][6] The base must be anhydrous and finely ground for optimal reactivity.[1]

  • Poor Reagent Quality: Water present in solvents or reagents can lead to side reactions like protodeboronation of boronic acids in Suzuki couplings.[1] Ensure all reagents are pure and solvents are anhydrous.

Problem 2: Poor Selectivity (Mono- vs. Poly-substitution)

Possible Causes and Solutions:

  • Ligand Effects: Bulky ligands can sometimes favor over-functionalization (polysubstitution) by hindering the dissociation of the palladium catalyst from the mono-coupled product, leading to a second oxidative addition.[7] Conversely, less hindered ligands may improve selectivity for mono-substitution.[7]

  • Reaction Conditions: Higher temperatures and longer reaction times can often lead to increased polysubstitution.[8] Consider lowering the reaction temperature or monitoring the reaction closely to stop it after the desired mono-substitution has occurred.

  • Additive/Solvent Control: The addition of small coordinating additives like DMSO can sometimes suppress over-functionalization.[7] The choice of solvent can also influence selectivity.[9]

  • Exploiting Halogen Reactivity: In polyhalogenated anilines with different halogens, the inherent reactivity trend (C-I > C-Br > C-Cl) can be exploited for selective mono-functionalization of the more reactive halogen under carefully controlled conditions.[8][10]

Problem 3: Significant Side Reactions

Possible Causes and Solutions:

  • Hydrodehalogenation: This side reaction, where a halogen is replaced by a hydrogen atom, is a common pathway that reduces the yield of the desired cross-coupled product.[11] It can be promoted by the presence of water or other proton sources.[12] Ensure anhydrous conditions. The choice of ligand and base can also influence the extent of hydrodehalogenation.[12]

  • Homocoupling: The formation of symmetrical biaryls from the coupling of two boronic acid molecules (in Suzuki reactions) or two aryl halides is a frequent side reaction.[1] This is often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[1] Strict exclusion of oxygen is critical to minimize homocoupling.[1]

  • Beta-Hydride Elimination: In Buchwald-Hartwig aminations, beta-hydride elimination from the palladium-amide intermediate can lead to the formation of a hydrodehalogenated arene and an imine.[4] This can sometimes be suppressed by using ligands that favor a faster rate of reductive elimination.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst and ligand for my specific polyhalogenated aniline?

A1: The optimal catalyst-ligand system is highly substrate-dependent. A good starting point is to consider the electronic and steric properties of your aniline. For electron-deficient anilines, a more electron-rich ligand may be required. For sterically hindered substrates, a bulky ligand is often necessary. It is highly recommended to perform a small-scale screen of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, RuPhos) to identify the optimal combination for your specific reaction.[6][13]

Q2: I am trying to perform a selective mono-coupling on a di- or tri-halogenated aniline with identical halogens. How can I achieve this?

A2: Achieving site-selectivity with identical halogens is challenging due to the similar reactivity of the C-X bonds.[9][14] However, strategies exist:

  • Steric Control: If the halogen positions have different steric environments, a bulky ligand may selectively react at the less hindered position.[8]

  • Electronic Control: Substituents on the aniline ring can influence the electrophilicity of the different carbon-halogen bonds, leading to preferential oxidative addition at the more electron-deficient site.[8]

  • Directing Groups: Introducing a directing group onto your aniline can chelate to the palladium catalyst and direct the reaction to a specific ortho-position.[8]

  • Ligand and Additive Tuning: Specific ligands and additives can induce selectivity that is not based on the inherent properties of the substrate.[3][7][15]

Q3: What is the general reactivity order of halogens in cross-coupling reactions, and how can I use this to my advantage?

A3: The general reactivity order for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-Cl >> C-F.[10] This is due to the decreasing bond strength of the carbon-halogen bond.[10] You can exploit this reactivity difference in polyhalogenated anilines containing different halogens to achieve chemoselective cross-coupling. For example, you can selectively couple at the iodine position while leaving a bromine or chlorine untouched for a subsequent, different cross-coupling reaction.[10]

Q4: My reaction is very sensitive to the choice of base. What are the key considerations?

A4: The base is crucial and its choice depends on the specific cross-coupling reaction.

  • Suzuki-Miyaura: A base is required to activate the boronic acid for transmetalation.[5] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base is needed to deprotonate the amine or the intermediate palladium-amine complex.[4] Sodium tert-butoxide (NaOtBu) is frequently used, but can be incompatible with base-sensitive functional groups.[6] In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ may be employed, though this might require higher temperatures or longer reaction times.[15]

Q5: Can I use copper catalysts for cross-coupling reactions of polyhalogenated anilines?

A5: While palladium is the most common catalyst, copper-catalyzed cross-coupling reactions (a variation of the Ullmann condensation) are also a viable option, particularly for C-N bond formation.[16][17][18][19] Recent advancements have led to the development of copper-ligand systems that can catalyze these reactions under milder conditions than traditional Ullmann reactions.[20] These systems can sometimes offer different selectivity and functional group tolerance compared to palladium catalysts.

Data Presentation

Table 1: Comparison of Halogen Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

HalogenRelative ReactivityTypical Reaction ConditionsNotes
Iodine (I)HighestMild conditions (often room temp. to 80 °C)Most reactive, ideal for initial selective couplings.[10]
Bromine (Br)HighModerate conditions (typically 80-110 °C)Good balance of reactivity and stability.[10]
Chlorine (Cl)ModerateForcing conditions (often >100 °C, requires specialized ligands)Less reactive, requires more active catalyst systems.[10]
Fluorine (F)LowestGenerally unreactive in cross-couplingC-F bonds are typically not cleaved.[10]

Table 2: Common Ligands for Cross-Coupling of Polyhalogenated Anilines

LigandTypeKey FeaturesTypical Applications
SPhosBuchwald Ligand (Biarylphosphine)Bulky, electron-richSuzuki and Buchwald-Hartwig couplings of challenging substrates.[1]
XPhosBuchwald Ligand (Biarylphosphine)Very bulky, electron-richHighly active for coupling of aryl chlorides and hindered substrates.[1]
RuPhosBuchwald Ligand (Biarylphosphine)Designed for secondary amines in Buchwald-Hartwig reactions.[6]N-arylation of secondary amines.
P(t-Bu)₃TrialkylphosphineStrongly electron-donating, less bulky than biarylphosphinesCan be effective for some systems, but may lead to side reactions.
IPrN-Heterocyclic Carbene (NHC)Strong sigma-donor, sterically demandingHighly active for Suzuki and Buchwald-Hartwig couplings, especially with aryl chlorides.[21]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a Dichloroaniline
  • Reaction Setup: To an oven-dried Schlenk tube, add the dichloroaniline (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.5 mmol, finely ground), and the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Ligand and Solvent Addition: Add the phosphine ligand (e.g., SPhos, 0.04 mmol) and anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor by TLC or GC/MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination of a Dibromoaniline
  • Reaction Setup: In a glovebox or under a stream of argon, add the dibromoaniline (1.0 mmol), the amine coupling partner (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the ligand (e.g., XPhos, 0.04 mmol) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the tube.

  • Reaction: Seal the tube and heat the mixture in an oil bath at the appropriate temperature (e.g., 110 °C) with vigorous stirring until the starting material is consumed (as monitored by TLC or GC/MS).

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel chromatography to afford the desired product.

Visualizations

Troubleshooting_Workflow Start Low or No Yield in Cross-Coupling Reaction Check_Inert Verify Inert Atmosphere and Degassed Solvents Start->Check_Inert Initial Check Check_Catalyst Evaluate Catalyst/Ligand System Start->Check_Catalyst Check_Base Assess Base Strength and Quality Start->Check_Base Check_Reagents Confirm Reagent Purity and Anhydrous Conditions Start->Check_Reagents Optimize Systematically Optimize Reaction Conditions (Temp, Time, Concentration) Check_Inert->Optimize If atmosphere is compromised Check_Catalyst->Optimize Screen alternative ligands/precatalysts Check_Base->Optimize Screen alternative bases Check_Reagents->Optimize If reagents are impure/wet Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Selectivity_Decision_Tree Goal Achieve Selective Mono-substitution Different_Halogens Polyhalogenated with Different Halogens? Goal->Different_Halogens Identical_Halogens Polyhalogenated with Identical Halogens Different_Halogens->Identical_Halogens No Exploit_Reactivity Exploit C-X Bond Reactivity Difference (I > Br > Cl) Different_Halogens->Exploit_Reactivity Yes Steric_Electronic Assess Steric/Electronic Differences Between Positions Identical_Halogens->Steric_Electronic Bulky_Ligand Use Bulky Ligand for Steric Differentiation Steric_Electronic->Bulky_Ligand Steric Difference Electronic_Control Rely on Inherent Electronic Bias Steric_Electronic->Electronic_Control Electronic Difference Directing_Group Consider Installing a Directing Group Steric_Electronic->Directing_Group No Inherent Difference

Caption: Decision tree for achieving selective mono-substitution.

References

Technical Support Center: Synthesis of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic approach for preparing this compound?

A1: The most common approach involves a multi-step synthesis starting from 4-(trifluoromethyl)aniline. The general strategy includes:

  • Protection of the amino group: The highly activating amino group is typically protected, for instance, by acetylation with acetic anhydride, to control the regioselectivity of subsequent halogenation steps and prevent side reactions.

  • Bromination: The protected aniline is then brominated at one of the ortho positions.

  • Iodination: Following bromination, the second ortho position is iodinated.

  • Deprotection: Finally, the protecting group is removed to yield the desired this compound.

Q2: What are the primary side reactions to anticipate during this synthesis?

A2: The primary side reactions include:

  • Polyhalogenation: Due to the strong activating nature of the amino group (even when protected), there is a risk of introducing more than one bromine or iodine atom, or a mixture of both, onto the aromatic ring.

  • Formation of Regioisomers: While the directing effects of the substituents guide the halogenation to the desired positions, small amounts of other isomers may form depending on the reaction conditions.

  • Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances, reducing the yield and complicating purification.

Q3: How can I minimize the formation of polyhalogenated byproducts?

A3: To minimize polyhalogenation, consider the following strategies:

  • Amino Group Protection: As mentioned, protecting the amino group as an acetanilide significantly reduces the activating effect on the aromatic ring, allowing for more controlled, stepwise halogenation.

  • Stoichiometric Control: Carefully control the stoichiometry of the halogenating agents. Use of a slight excess of the aniline derivative relative to the halogenating agent can favor mono-halogenation.

  • Reaction Conditions: Perform the halogenation at low temperatures to decrease the reaction rate and improve selectivity.

Q4: My reaction mixture has turned dark brown/black. What is the likely cause and how can I prevent it?

A4: A dark coloration is often indicative of oxidation of the aniline derivative. To prevent this:

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Purify Starting Materials: Ensure that the starting aniline is free of colored impurities.

  • Control Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation.

Q5: I am having trouble purifying the final product by column chromatography. The peaks are tailing significantly. What can I do?

A5: The basic nature of the aniline's amino group can cause strong interactions with the acidic silica gel, leading to peak tailing. To resolve this, add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your eluent system. This will neutralize the acidic sites on the silica gel and allow for better elution and peak shape.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple side products (polyhalogenation, regioisomers). - Product loss during work-up or purification.- Monitor the reaction progress closely using TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the desired product. - Protect the amino group to improve selectivity. - Use a modified work-up procedure to minimize product loss (e.g., careful extraction, use of appropriate solvents).
Formation of Polyhalogenated Impurities - Overly reactive substrate (unprotected aniline). - Excess of halogenating agent. - Reaction temperature is too high.- Protect the amino group as an acetanilide. - Use no more than one equivalent of the halogenating agent for each step. - Maintain a low reaction temperature (e.g., 0 °C or below).
Presence of Multiple Isomers - Insufficient regioselectivity of the halogenation reactions.- Use a protecting group to control the directing effects. - Choose halogenating agents and solvents that are known to favor the desired regioselectivity. - Optimize the reaction temperature and addition rate of reagents.
Dark, Tarry Reaction Mixture - Oxidation of the aniline starting material or product.- Run the reaction under an inert atmosphere (N₂ or Ar). - Use freshly purified, colorless starting materials. - Avoid high reaction temperatures.
Difficulty in Removing Protecting Group - Harsh deprotection conditions leading to product decomposition. - Incomplete deprotection.- For acetanilide deprotection, use milder acidic or basic hydrolysis conditions and monitor the reaction carefully. - Ensure sufficient reaction time for complete deprotection.
Poor Separation During Column Chromatography - Strong interaction of the basic aniline with the silica gel.- Add 0.5-2% triethylamine to the eluent to reduce peak tailing. - Consider using a different stationary phase, such as alumina.

Experimental Protocols

A plausible synthetic route for this compound starting from 4-(trifluoromethyl)aniline is detailed below.

Step 1: Acetylation of 4-(trifluoromethyl)aniline

  • Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in glacial acetic acid.

  • Addition of Reagent: Slowly add acetic anhydride (1.1 eq.) to the solution with stirring.

  • Reaction: The reaction is typically exothermic. After the initial reaction subsides, gently warm the mixture for a short period to ensure complete conversion.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the N-(4-(trifluoromethyl)phenyl)acetamide.

  • Purification: Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.

Step 2: Bromination of N-(4-(trifluoromethyl)phenyl)acetamide

  • Reaction Setup: Dissolve the acetanilide from Step 1 (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq.) in the same solvent.

  • Reaction: Stir the reaction at low temperature until completion (monitor by TLC).

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Iodination of N-(2-bromo-4-(trifluoromethyl)phenyl)acetamide

  • Reaction Setup: Dissolve the bromo-acetanilide from Step 2 (1.0 eq.) in a suitable solvent like acetic acid or dichloromethane.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution. For less reactive substrates, a catalytic amount of a strong acid (e.g., trifluoroacetic acid) can be added.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Wash the reaction mixture with sodium thiosulfate solution to remove any unreacted iodine. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Step 4: Deprotection to Yield this compound

  • Reaction Setup: Reflux the dihalogenated acetanilide from Step 3 in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Reaction: Monitor the reaction by TLC until the starting material is fully converted to the aniline.

  • Work-up: Cool the reaction mixture and neutralize it to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The final product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Expected Yields and Purity for a Model Synthesis

StepProductTypical Yield (%)Typical Purity (%) (after purification)
1N-(4-(trifluoromethyl)phenyl)acetamide90-95>98
2N-(2-bromo-4-(trifluoromethyl)phenyl)acetamide75-85>97
3N-(2-bromo-6-iodo-4-(trifluoromethyl)phenyl)acetamide60-75>95
4This compound85-95>98

Note: Yields and purities are estimates based on similar transformations and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Iodination cluster_step4 Step 4: Deprotection cluster_end Final Product start 4-(Trifluoromethyl)aniline step1 Acetylation (Acetic Anhydride) start->step1 Intermediate 1 (Protected Aniline) step2 Bromination (e.g., Br2 in Acetic Acid) step1->step2 Intermediate 2 (Bromo-derivative) step3 Iodination (e.g., NIS) step2->step3 Intermediate 3 (Bromo-iodo-derivative) step4 Hydrolysis (Acid or Base) step3->step4 end This compound step4->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Observed: Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Reaction Review Reaction Conditions Check_SM->Check_Reaction No Impure_SM Impure Starting Material Check_SM->Impure_SM Yes Check_Workup Analyze Work-up & Purification Check_Reaction->Check_Workup Other Polyhalogenation Polyhalogenation Side Reaction Check_Reaction->Polyhalogenation Multiple Halogens Oxidation Oxidation of Aniline Check_Reaction->Oxidation Dark Color Purification_Issue Inefficient Purification Check_Workup->Purification_Issue Tailing Peaks Solution_PurifySM Solution: Purify Starting Material Impure_SM->Solution_PurifySM Solution_Protect Solution: Protect Amino Group, Control Stoichiometry, Lower Temperature Polyhalogenation->Solution_Protect Solution_Inert Solution: Use Inert Atmosphere Oxidation->Solution_Inert Solution_Chromatography Solution: Modify Chromatography (e.g., add TEA) Purification_Issue->Solution_Chromatography

Caption: Logical workflow for troubleshooting common issues in the synthesis.

improving yield and purity of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working with 2-Bromo-6-iodo-4-(trifluoromethyl)aniline. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help improve the yield and purity of your reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The primary challenges in the synthesis of this compound are controlling the regioselectivity of the halogenation steps and preventing over-halogenation. The amino group is a strong activating group, making the aniline ring highly susceptible to electrophilic substitution at multiple positions. To achieve the desired 2,6-disubstituted pattern, a stepwise approach with careful control of reaction conditions is crucial. Often, protecting the amino group as an acetanilide can moderate its activating effect and improve selectivity.

Q2: How can I purify crude this compound?

A2: Purification of crude this compound typically involves a combination of techniques. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often effective for removing major impurities. For colored impurities resulting from oxidation, treatment with activated charcoal during recrystallization can be beneficial. If regioisomers are present, column chromatography on silica gel is the most effective method for separation.

Q3: In cross-coupling reactions, which halogen (bromine or iodine) is more reactive?

A3: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This difference in reactivity allows for selective functionalization at the 6-position (iodine) while leaving the 2-position (bromine) available for subsequent transformations under more forcing conditions.

Q4: What are common side products in reactions involving this compound?

A4: Common side products include:

  • Hydrodehalogenation: Replacement of one or both halogen atoms with hydrogen.

  • Homocoupling: Dimerization of the starting material or the boronic acid/ester in Suzuki reactions.

  • Reaction at the undesired halogen: While the C-I bond is more reactive, some reaction at the C-Br bond can occur, especially under forcing conditions.

  • Protodeborylation: In Suzuki reactions, the boronic acid can be converted back to the corresponding arene, reducing the efficiency of the cross-coupling.

Synthesis and Purification Troubleshooting

The synthesis of this compound can be approached in a stepwise manner starting from 4-(trifluoromethyl)aniline. The following troubleshooting guide addresses common issues that may arise during this process.

Table 1: Troubleshooting Guide for the Synthesis of this compound
IssuePotential Cause(s)Recommended Solutions
Low yield of 2-Bromo-4-(trifluoromethyl)aniline (Step 1) Over-bromination leading to di- and tri-brominated products.Protect the amino group as an acetanilide before bromination to moderate its activating effect. Use a milder brominating agent such as N-bromosuccinimide (NBS).
Incomplete reaction.Increase reaction time or temperature. Ensure the brominating agent is added portion-wise to control the reaction rate.
Formation of multiple isomers during iodination (Step 2) The directing effects of the amino and bromo groups lead to a mixture of regioisomers.Protect the amino group to direct iodination to the ortho position. Use a bulky iodinating agent to favor substitution at the less sterically hindered ortho position.
Product discoloration (dark oil or solid) Oxidation of the aniline.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Purify the crude product by recrystallization with activated charcoal.
Difficulty in separating regioisomers Similar polarities of the isomers.Utilize column chromatography with a shallow solvent gradient for better separation. High-Performance Liquid Chromatography (HPLC) can also be employed for challenging separations.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-(trifluoromethyl)aniline (Intermediate)

This protocol involves the bromination of 4-(trifluoromethyl)aniline. To control the reaction and avoid over-bromination, the amino group is first protected.

Step 1a: Acetylation of 4-(trifluoromethyl)aniline

  • In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq.) dropwise at room temperature.

  • Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(4-(trifluoromethyl)phenyl)acetamide.

Step 1b: Bromination of N-(4-(trifluoromethyl)phenyl)acetamide

  • Dissolve the acetanilide from the previous step in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq.) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 1c: Hydrolysis of N-(2-bromo-4-(trifluoromethyl)phenyl)acetamide

  • Reflux the crude product from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-Bromo-4-(trifluoromethyl)aniline.

Protocol 2: Iodination of 2-Bromo-4-(trifluoromethyl)aniline
  • Dissolve 2-Bromo-4-(trifluoromethyl)aniline (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of dichloromethane and trifluoroacetic acid.

  • Add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.

  • Stir the mixture for 4-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Cross-Coupling Reactions: Troubleshooting and Optimization

This compound is a valuable substrate for sequential cross-coupling reactions due to the differential reactivity of the C-I and C-Br bonds.

Suzuki-Miyaura Coupling

General Considerations:

  • The C-I bond will react preferentially under standard Suzuki-Miyaura conditions.

  • Electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) often improve yields with electron-deficient anilines.

  • Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
IssuePotential Cause(s)Recommended Solutions
Low or no conversion Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.
Inappropriate ligand.Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
Poor quality of boronic acid/ester.Use freshly opened or purified boronic acid/ester.
Significant homocoupling of boronic acid Presence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere.
Suboptimal catalyst/ligand ratio.Optimize the catalyst and ligand loading.
Hydrodehalogenation of the starting material Inefficient catalytic cycle.Use a more effective ligand to promote reductive elimination. Lower the reaction temperature and extend the reaction time.
Buchwald-Hartwig Amination

General Considerations:

  • Similar to Suzuki coupling, the C-I bond is more reactive.

  • The choice of base is critical; non-nucleophilic, strong bases like sodium tert-butoxide or LHMDS are commonly used.

  • Sterically hindered biarylphosphine ligands are often necessary for coupling with anilines, especially hindered ones.

Table 3: Troubleshooting Guide for Buchwald-Hartwig Amination
IssuePotential Cause(s)Recommended Solutions
Low or no conversion Inactive catalyst or ligand degradation.Use a pre-catalyst or ensure anhydrous and anaerobic conditions. Screen different bulky biarylphosphine ligands.
Inappropriate base.Switch to a stronger, non-nucleophilic base (e.g., LHMDS, K3PO4). Ensure the base is anhydrous.
Formation of diarylamine (double amination) Reaction at both C-I and C-Br positions.Carefully control the stoichiometry of the amine. Use milder reaction conditions to favor selective amination at the C-I bond.
Reduction of the aryl halide Side reaction promoted by certain ligands or bases.Screen different ligands and bases. Lower the reaction temperature.

Visualizing Experimental Workflows and Reaction Pathways

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Iodination cluster_purification Purification cluster_product Final Product start 4-(Trifluoromethyl)aniline prot Protection (Acetylation) start->prot Acetic anhydride brom Bromination (NBS) prot->brom deprot Deprotection (Hydrolysis) brom->deprot iod Iodination (NIS) deprot->iod Intermediate: 2-Bromo-4-(trifluoromethyl)aniline purify Column Chromatography iod->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound.

Selective Cross-Coupling Pathway

Selective_Coupling cluster_reaction1 Reaction 1 (Milder Conditions) cluster_reaction2 Reaction 2 (Forcing Conditions) start This compound reac1 Suzuki or Buchwald-Hartwig (Selective at C-I) start->reac1 intermediate 6-Aryl/Amino-2-bromo-4-(trifluoromethyl)aniline reac1->intermediate reac2 Suzuki or Buchwald-Hartwig (at C-Br) intermediate->reac2 product 2,6-Disubstituted-4-(trifluoromethyl)aniline reac2->product

Caption: Pathway for selective sequential cross-coupling reactions.

Troubleshooting Logic for Low Yield in Suzuki Coupling

Suzuki_Troubleshooting start Low or No Yield in Suzuki Coupling check_catalyst Check Catalyst and Ligand start->check_catalyst check_reagents Check Reagents (Boronic Acid, Base) check_catalyst->check_reagents Catalyst/Ligand OK sol_catalyst Use fresh catalyst/ligand. Screen bulky, electron-rich ligands. check_catalyst->sol_catalyst Inactive/Inappropriate check_conditions Check Reaction Conditions check_reagents->check_conditions Reagents OK sol_reagents Use fresh, anhydrous reagents. Ensure base is finely powdered. check_reagents->sol_reagents Poor Quality sol_conditions Thoroughly degas solvent. Optimize temperature and reaction time. check_conditions->sol_conditions Non-optimal

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Technical Support Center: Suzuki-Miyaura Reactions of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura reactions involving halogenated anilines. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and frequently asked questions to enhance the success of your synthetic endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of halogenated anilines, offering systematic approaches to identify and resolve these challenges.

Low or No Yield

Question: My Suzuki-Miyaura reaction with a halogenated aniline is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura reactions with halogenated anilines are frequently due to the challenging nature of the substrates. The electron-donating amino group can decrease the reactivity of the carbon-halogen bond towards oxidative addition, and the lone pair of electrons on the nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1] A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield Reactions

G cluster_start cluster_catalyst Catalyst System cluster_base_solvent Reaction Conditions cluster_reagents Reagents & Atmosphere cluster_solution start Low/No Yield cat_check Check Catalyst Activity start->cat_check Is the catalyst active? base_screen Screen Bases start->base_screen Are conditions optimal? degas Ensure Inert Atmosphere start->degas Are reagents stable? ligand_screen Screen Ligands cat_check->ligand_screen Yes precatalyst Use Pre-catalyst cat_check->precatalyst No loading Increase Catalyst Loading ligand_screen->loading Consider ligand_screen->base_screen Still low solution Improved Yield ligand_screen->solution precatalyst->ligand_screen precatalyst->solution loading->base_screen Still low loading->solution solvent_screen Screen Solvents base_screen->solvent_screen temp_optimize Optimize Temperature solvent_screen->temp_optimize temp_optimize->degas temp_optimize->solution boronic_ester Use Boronic Ester degas->boronic_ester reagent_purity Check Reagent Purity boronic_ester->reagent_purity reagent_purity->solution G cluster_problems cluster_solutions protodeboronation Protodeboronation boronic_ester Use Boronic Esters (Pinacol, MIDA) protodeboronation->boronic_ester anhydrous Anhydrous Conditions protodeboronation->anhydrous mild_base Use Milder Base protodeboronation->mild_base dehalogenation Dehalogenation optimize_time Optimize Reaction Time dehalogenation->optimize_time avoid_hydride Avoid Hydride Sources dehalogenation->avoid_hydride homocoupling Homocoupling degas Thorough Degassing homocoupling->degas pd0_source Use Pd(0) Pre-catalyst homocoupling->pd0_source

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-6-iodo-4-(trifluoromethyl)aniline in cross-coupling reactions. The focus is on identifying and mitigating catalyst deactivation to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound, and which catalysts are typically used?

A1: Given the structure of this compound, the most common cross-coupling reactions are Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The choice of catalyst is crucial and often depends on the specific reaction. Palladium-based catalysts are most prevalent.[1][2][3]

Q2: Which halogen is expected to react first in cross-coupling reactions?

A2: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond.[4][5] Consequently, the iodo group is significantly more reactive and will preferentially undergo oxidative addition to the palladium catalyst under milder reaction conditions.[1][4][5] This allows for selective functionalization at the 6-position.

Q3: What are the primary modes of catalyst deactivation in these types of reactions?

A3: Catalyst deactivation can occur through several pathways, including:

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or P-C bond cleavage under harsh reaction conditions.

  • Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, particularly at high temperatures or low ligand concentrations.[6][7]

  • Product Inhibition: The reaction product can sometimes coordinate to the catalyst, slowing down or halting the catalytic cycle.[6][7]

  • Poisoning: Impurities in the starting materials, reagents, or solvents can act as catalyst poisons.

Q4: Can the trifluoromethyl group influence catalyst activity?

A4: Yes, the electron-withdrawing nature of the trifluoromethyl group can impact the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition and the overall efficiency of the catalytic cycle.

Q5: Are there any known impurities in this compound that could affect the reaction?

A5: While specific impurity profiles depend on the synthetic route and purification process, potential impurities could include isomers, starting materials from its synthesis, or degradation products.[8] Halogenated anilines can degrade over time, and it is crucial to use high-purity starting material.[8]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

If you observe low or no conversion of this compound, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions (e.g., inert atmosphere). Consider using a more robust pre-catalyst.
Poor Ligand Choice The choice of ligand is critical. For Suzuki-Miyaura, consider bulky biarylphosphine ligands like SPhos or XPhos. For Buchwald-Hartwig, specific ligands are often required.[1]
Suboptimal Reaction Temperature Gradually increase the reaction temperature. While the C-I bond is reactive, the overall catalytic cycle may require higher temperatures to proceed efficiently.[1]
Inappropriate Base The choice and strength of the base are crucial. For Suzuki-Miyaura, common bases include K₂CO₃ and K₃PO₄. For Buchwald-Hartwig, stronger, non-nucleophilic bases like NaOtBu are often used.[1]
Solvent Effects Ensure the use of anhydrous, degassed solvents. Common solvents for these reactions include toluene, dioxane, and DMF.[1] The solubility of all reaction components is critical.

Troubleshooting Workflow

start Low/No Conversion check_catalyst Check Catalyst Activity (Fresh Batch, Pre-catalyst) start->check_catalyst check_ligand Evaluate Ligand (Bulky Biarylphosphines) check_catalyst->check_ligand If no improvement success Reaction Successful check_catalyst->success If successful optimize_temp Optimize Temperature (Incremental Increase) check_ligand->optimize_temp If no improvement check_ligand->success If successful optimize_base Select Appropriate Base (Consider Reaction Type) optimize_temp->optimize_base If no improvement optimize_temp->success If successful check_solvent Verify Solvent Quality (Anhydrous, Degassed) optimize_base->check_solvent If no improvement optimize_base->success If successful check_solvent->success If successful

Caption: Troubleshooting workflow for low or no reaction conversion.

Issue 2: Catalyst Deactivation During the Reaction (Stalled Reaction)

If the reaction starts but stalls before completion, catalyst deactivation is a likely cause.

Potential Causes and Solutions

Potential CauseRecommended Solution
Palladium Precipitation (Blackening) Increase ligand-to-metal ratio to better stabilize the Pd(0) species. Lower the reaction temperature if possible. Ensure rigorous exclusion of oxygen.
Ligand Oxidation/Degradation Use phosphine ligands with higher steric bulk or electron-donating groups, which can be more resistant to degradation. Ensure the reaction is performed under a strictly inert atmosphere.
Product Inhibition Dilute the reaction mixture. In some cases, adding a fresh portion of catalyst and ligand mid-reaction can help drive it to completion.
Substrate/Reagent Impurities Purify all starting materials and reagents. Trace impurities can act as potent catalyst poisons.

Catalyst Deactivation Pathways

cluster_deactivation active_catalyst Active Pd(0) Catalyst deactivation_pathways Deactivation Pathways agglomeration Agglomeration (Pd Black) deactivation_pathways->agglomeration ligand_degradation Ligand Degradation (e.g., Oxidation) deactivation_pathways->ligand_degradation poisoning Poisoning (Impurities) deactivation_pathways->poisoning product_inhibition Product Inhibition deactivation_pathways->product_inhibition

Caption: Common pathways for palladium catalyst deactivation.

Experimental Protocols

Below are generalized experimental protocols for common cross-coupling reactions with this compound. These should be optimized for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if applicable.[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water).[4]

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[1][4]

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. The organic layers are then combined, washed, dried, and concentrated. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling
  • In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[1]

  • Evacuate and backfill with an inert gas.

  • Add a degassed solvent (e.g., DMF) and an amine base (e.g., triethylamine or piperidine).[1]

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.[1]

  • Heat the reaction to the appropriate temperature (typically 85-95 °C) and monitor its progress.[1]

  • Work-up and purification are performed similarly to the Suzuki-Miyaura coupling.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult the primary literature and perform their own optimization studies. Safety precautions should be strictly followed when handling all chemicals.

References

Technical Support Center: Managing Steric Hindrance in Cross-Coupling Reactions of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for managing sterically hindered cross-coupling reactions involving 2-Bromo-6-iodo-4-(trifluoromethyl)aniline. This valuable building block, with its distinct electronic and steric properties, offers opportunities for sequential and site-selective functionalization. However, the bulky ortho-substituents and the electron-withdrawing trifluoromethyl group present unique challenges. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful couplings.

Frequently Asked Questions (FAQs)

Q1: I am observing low or no yield in my coupling reaction. What are the primary factors to consider?

A1: Low yields with this substrate are often attributed to a combination of steric hindrance and catalyst deactivation. The bulky iodine and bromine atoms ortho to the aniline's amino group can impede the approach of coupling partners and ligands to the metal center. Additionally, the electron-withdrawing trifluoromethyl group can affect the electronics of the aromatic ring, influencing the rates of oxidative addition and reductive elimination. Key factors to investigate include:

  • Catalyst and Ligand Choice: Standard catalysts may not be effective. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.

  • Reaction Temperature: Higher temperatures may be required to overcome the activation energy barrier imposed by steric hindrance.

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical, as palladium catalysts are sensitive to oxidation, which leads to deactivation.

Q2: Which halogen is expected to react first, the bromine or the iodine?

A2: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. Consequently, in palladium-catalyzed cross-coupling reactions, the iodine at the 6-position will react preferentially under milder conditions. This chemoselectivity allows for sequential functionalization, where the iodo-position is coupled first, followed by a subsequent coupling at the less reactive bromo-position under more forcing conditions.

Q3: I am seeing significant amounts of hydrodehalogenation (replacement of the halogen with a hydrogen atom). How can I minimize this side reaction?

A3: Hydrodehalogenation is a common side reaction, particularly with sterically hindered and electron-deficient substrates. It can arise from β-hydride elimination from the palladium-alkoxide intermediate formed with the base. To minimize this:

  • Choice of Base: Use a non-coordinating, sterically hindered base. For Suzuki reactions, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For Buchwald-Hartwig aminations, sodium or potassium tert-butoxide are common, but careful optimization is needed.

  • Bulky Ligands: The use of bulky ligands can sterically disfavor the conformation required for β-hydride elimination.

  • Reaction Temperature: Lowering the reaction temperature, if the desired reaction still proceeds at a reasonable rate, can sometimes reduce the extent of hydrodehalogenation.

Q4: For a Suzuki-Miyaura coupling, my boronic acid is degrading. What can I do?

A4: Protodeborylation, the cleavage of the C-B bond, can be a significant issue, especially with electron-deficient boronic acids or under harsh basic conditions. To mitigate this:

  • Use Milder Bases: Consider using potassium phosphate (K₃PO₄) or potassium fluoride (KF) instead of stronger bases.

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as water can facilitate protodeborylation.

  • Boronate Esters: Consider using the corresponding pinacol or MIDA boronate ester, which are often more stable than the free boronic acid.

Q5: In my Sonogashira coupling, I am observing significant homocoupling of the alkyne (Glaser coupling). How can this be prevented?

A5: Glaser coupling is a copper-catalyzed side reaction. To suppress it:

  • Copper-Free Conditions: The most effective solution is to switch to a copper-free Sonogashira protocol.

  • Slow Addition of Alkyne: If using a copper co-catalyst, adding the alkyne slowly to the reaction mixture can keep its concentration low, favoring the cross-coupling pathway.

  • Rigorous Degassing: Ensure all oxygen is removed from the reaction mixture, as oxygen promotes Glaser coupling.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst System. 2. Insufficient Reaction Temperature. 3. Protodeborylation of Boronic Acid.1. Use a palladium precatalyst with a bulky phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand. 2. Increase the reaction temperature in increments of 10-20 °C. 3. Switch to a milder base (e.g., K₃PO₄), use a boronate ester, and ensure anhydrous conditions.
Selective Mono-iodide Coupling Only Reaction conditions are too mild for C-Br bond activation.Increase reaction temperature, switch to a more active catalyst system (e.g., a more electron-rich ligand), and/or increase catalyst loading for the second coupling step.
Formation of Byproducts 1. Hydrodehalogenation. 2. Homocoupling of the boronic acid.1. Use a bulkier ligand and a non-coordinating base. 2. Ensure rigorous exclusion of oxygen.
Buchwald-Hartwig Amination
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Steric hindrance preventing amine coordination. 2. Catalyst inhibition by the aniline substrate. 3. Inappropriate base.1. Employ bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos). 2. Screen a variety of ligands and palladium precatalysts. 3. Use a strong, non-nucleophilic base such as NaOtBu or LHMDS.
Incomplete Conversion Catalyst deactivation.Increase catalyst loading or consider using a more robust precatalyst (e.g., a palladacycle).
Side Reactions Hydrodehalogenation.Use a bulkier ligand and optimize the base and temperature.
Sonogashira Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion 1. Steric hindrance. 2. Inactive catalyst.1. Increase reaction temperature. 2. Use a combination of a palladium source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst, or a copper-free protocol with a highly active palladium/ligand system.
Glaser Homocoupling Copper-catalyzed alkyne dimerization.Switch to a copper-free Sonogashira protocol or add the alkyne slowly to the reaction mixture. Ensure rigorous degassing.
Dehalogenation Side reaction promoted by high temperatures or certain bases.Attempt the reaction at a lower temperature for a longer duration. Screen different amine bases or consider an inorganic base like K₂CO₃.

Experimental Protocols

Note: The following protocols are general starting points and may require optimization for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is adapted from procedures for similar polyhalogenated anilines and is a good starting point for selective coupling at the more reactive iodo position.[1]

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos (4-10 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the Pd(OAc)₂ and SPhos.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C-I Position

This protocol utilizes a bulky phosphine ligand, which is often necessary for coupling with sterically hindered anilines.

  • Reagents:

    • This compound (1.0 equiv)

    • Amine coupling partner (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • RuPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry reaction vessel.

    • Add this compound and the amine.

    • Add anhydrous toluene.

    • Seal the vessel and heat to 100-110 °C, monitoring the reaction progress.

    • After cooling, dilute with an organic solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify by column chromatography.

Protocol 3: Sonogashira Coupling at the C-I Position (Copper-Free)

A copper-free method is recommended to avoid Glaser homocoupling.

  • Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Triethylamine (TEA) (3.0 equiv)

    • Anhydrous THF

  • Procedure:

    • To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous THF, triethylamine, and the terminal alkyne.

    • Heat the reaction to 60-70 °C and monitor its progress.

    • Upon completion, cool the reaction, dilute with an ether, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Visualized Workflows and Logic

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Substrate, Boronic Acid, and Base B Evacuate and Backfill with Inert Gas A->B C Add Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J

General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield Start Low or No Yield Observed Q1 Check Reaction Temperature Start->Q1 A1_1 Increase Temperature in 10-20 °C increments Q1->A1_1 Too Low Q2 Evaluate Catalyst/Ligand System Q1->Q2 Optimal End Re-run Optimized Reaction A1_1->End A2_1 Switch to Bulky Phosphine or NHC Ligand Q2->A2_1 Ineffective Q3 Assess Base and Solvent Q2->Q3 Appropriate A2_1->End A3_1 Use Anhydrous Solvent and Screen Different Bases Q3->A3_1 Suboptimal Q3->End Optimal A3_1->End

Troubleshooting logic for low-yield cross-coupling reactions.

Chemoselective_Coupling_Strategy Start This compound Step1 Mild Conditions (e.g., Suzuki, 80°C) Start->Step1 Couple at C-I Intermediate 2-Bromo-6-aryl-4-(trifluoromethyl)aniline Step1->Intermediate Step2 Forcing Conditions (e.g., Suzuki, >100°C, different catalyst) Intermediate->Step2 Couple at C-Br Product 2,6-Diaryl-4-(trifluoromethyl)aniline Step2->Product

Strategy for sequential chemoselective cross-coupling.

References

Technical Support Center: Purification of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 4-(trifluoromethyl)aniline if the halogenation steps are incomplete.

  • Isomeric Impurities: Positional isomers that may form during the bromination or iodination steps.

  • Over-halogenated Species: Molecules with additional bromine or iodine atoms.[1]

  • Oxidized Byproducts: Anilines can be sensitive to oxidation, leading to colored impurities.[2]

Q2: My purified this compound is colored (e.g., yellow or brown). How can I remove the color?

A2: The color is likely due to trace oxidized impurities.[1] You can often remove these by:

  • Activated Charcoal Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite. Recrystallize the product from the filtrate.

  • Short Silica Plug: Dissolve the compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The more polar colored impurities should remain on the silica.[1]

Q3: I am observing significant peak tailing during column chromatography on silica gel. What is the cause and how can I fix it?

A3: Peak tailing is a common issue when purifying basic compounds like anilines on acidic silica gel.[1] The basic amine group interacts strongly with the acidic silanol groups on the silica surface.[1] To mitigate this:

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.5-2%), to your eluent system.[1] This neutralizes the acidic sites on the silica gel, leading to more symmetrical peaks.[1]

Q4: What is a good starting point for a solvent system for column chromatography?

A4: A good starting point is a non-polar solvent system. You can begin with 100% hexanes or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives your target compound an Rf value of approximately 0.2-0.3 for good separation.[1][3]

Q5: How much silica gel should I use for my column?

A5: A general guideline is to use a mass of silica gel that is 50 to 100 times the mass of your crude sample.[1] For separations of closely eluting impurities, a higher ratio may be necessary.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities The polarity of the mobile phase is not optimal.Optimize the eluent system using TLC. A less polar system will increase the retention time on the column and may improve separation from less polar impurities.[1] A shallow gradient elution can also help separate spots with similar Rf values.
The column was overloaded with the crude sample.Reduce the amount of sample loaded onto the column or use a column with a larger diameter.[1]
Isomeric impurities with similar polarity are present.Consider using a different stationary phase, such as alumina or a phenyl-functionalized silica gel, which may offer different selectivity.[1]
Product is not Eluting from the Column The eluent system is too non-polar.Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexanes).
Difficulty in Achieving High Purity by Recrystallization The chosen solvent is not ideal, leading to the co-crystallization of impurities.An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Experiment with various solvents such as ethanol, methanol, hexanes, or mixtures like ethanol/water.[3]
The cooling process is too rapid, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize the formation of pure crystals.[3]
Low Yield After Purification Product was lost during transfers or on the column.Ensure careful transfer of material. If using chromatography, some loss on the stationary phase is expected. For recrystallization, ensure the minimum amount of hot solvent is used to dissolve the product to maximize yield upon cooling.
The compound may have decomposed on the silica gel.Test the stability of the compound on a TLC plate. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine.[3]

Purification Method Performance

Purification MethodTypical Purity AchievedExpected Yield RangeNotes
Column Chromatography >99%50-80%Yield can be lower due to product loss on the column, but purity is often higher.[4] Especially effective for removing impurities with different polarities.
Recrystallization >98%60-85%Highly dependent on the choice of solvent and the nature of the impurities.[4] Best for removing small amounts of impurities from a large amount of product.

Experimental Protocols

Protocol 1: Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that provides a target Rf of 0.2-0.3 for this compound. Add 1% triethylamine (TEA) to the final mobile phase mixture to prevent tailing.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[1] Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the determined solvent system. Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in various solvents (e.g., ethanol, hexanes, isopropanol) with heating. A suitable solvent will dissolve the compound when hot but will result in poor solubility and crystal formation upon cooling.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize the yield.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.[3]

Visual Guides

PurificationWorkflow Crude Crude Reaction Mixture Extract Aqueous Workup (e.g., Extraction) Crude->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification Step Concentrate->Purify Column Column Chromatography Purify->Column  Impurity Polarity Varies Recrystal Recrystallization Purify->Recrystal  High Initial Purity Pure Pure Product Column->Pure Recrystal->Pure

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree Start Problem: Low Purity after Column Chromatography CheckTLC Are spots overlapping on TLC? Start->CheckTLC AdjustSolvent Action: Adjust eluent polarity or use a gradient. CheckTLC->AdjustSolvent Yes CheckTailing Is the main spot tailing? CheckTLC->CheckTailing No AddTEA Action: Add 1% TEA to the eluent. CheckTailing->AddTEA Yes CheckOverload Was the column overloaded? CheckTailing->CheckOverload No ReduceLoad Action: Reduce sample load or use a larger column. CheckOverload->ReduceLoad Yes ConsiderOther Consider other issues: - Compound decomposition - Wrong stationary phase CheckOverload->ConsiderOther No

Caption: Troubleshooting decision tree for column chromatography purification issues.

References

Technical Support Center: Monitoring 2-Bromo-6-iodo-4-(trifluoromethyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring reactions involving 2-Bromo-6-iodo-4-(trifluoromethyl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

Symptom Potential Cause Recommended Action
Peak Tailing Secondary interactions between the basic aniline group and acidic silanols on the column stationary phase.[1]- Use a mobile phase with a competing base (e.g., 0.1% triethylamine). - Adjust the mobile phase pH to suppress silanol ionization (pH < 3). - Employ a column with end-capping or a different stationary phase (e.g., a modern, high-purity silica column).[1]
Column contamination or a void at the column head.[1]- Flush the column with a strong solvent. - If the problem persists, replace the column.[1]
Peak Fronting Column overload.[1]- Reduce the sample concentration or injection volume.[1]
The sample solvent is stronger than the mobile phase.[1]- Dissolve the sample in the initial mobile phase or a weaker solvent.[1]
Inconsistent Retention Times Fluctuations in column temperature.- Use a column oven to maintain a stable temperature.
Inconsistent mobile phase preparation.- Prepare fresh mobile phase and ensure accurate composition.
Leaks in the HPLC system.- Inspect fittings and connections for any leaks.
Air bubbles in the pump or detector.- Degas the mobile phase and prime the pump.
Low Signal Intensity Poor ionization of the analyte in LC-MS.- Optimize the mobile phase pH and additives to enhance ionization.
Ion suppression from matrix components.- Improve sample cleanup or adjust the chromatography to separate the analyte from the suppressing species.

Gas Chromatography (GC) & Gas Chromatography-Mass Spectrometry (GC-MS)

Symptom Potential Cause Recommended Action
No Peaks or Very Small Peaks No sample injected.- Check the syringe and autosampler for proper functioning.
Leak in the system (e.g., septum, fittings).- Check for leaks using an electronic leak detector. Replace the septum and tighten fittings.
Peak Tailing Active sites in the injection port or column.- Use a deactivated liner and a column suitable for amine analysis. - Consider derivatization of the aniline to improve peak shape.
Column overload.- Dilute the sample or reduce the injection volume.
Poor Reproducibility Inconsistent injection volume.- Use an autosampler for precise injections.
Sample degradation in the hot injector.- Lower the injector temperature if possible, or use a pulsed splitless injection.
Baseline Noise or Drift Column bleed.- Condition the column according to the manufacturer's instructions.
Contaminated carrier gas or detector.- Use high-purity carrier gas and ensure the detector is clean.

Frequently Asked Questions (FAQs)

Q1: What is the best initial analytical technique to monitor the progress of a reaction involving this compound?

A1: For rapid reaction monitoring, Thin Layer Chromatography (TLC) is often the best initial choice due to its speed and simplicity. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. It allows for the separation and quantification of the starting material, intermediates, and products.

Q2: How can I confirm the identity of my product and any impurities?

A2: Mass Spectrometry (MS), particularly when coupled with a separation technique like GC-MS or LC-MS, is a powerful tool for identity confirmation. For this compound, look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units) and iodine (a single peak at m/z 127 for the iodide ion) in the mass spectrum of your compound and its fragments.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) is also essential for unambiguous structure elucidation.

Q3: I am having trouble with poor peak shapes for this compound in HPLC. What can I do?

A3: Poor peak shape, especially tailing, is common for basic compounds like anilines on silica-based columns. This is often due to interactions with acidic silanol groups on the stationary phase.[1] To mitigate this, you can:

  • Add a competing base, such as triethylamine (0.1%), to your mobile phase.

  • Use a mobile phase with a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the silanol groups.

  • Use a modern, end-capped HPLC column designed for the analysis of basic compounds.

Q4: What are some potential impurities I should look for in the synthesis of this compound?

A4: Potential impurities can arise from the starting materials or side reactions during the synthesis. Depending on the synthetic route, these could include:

  • Isomeric impurities (e.g., different positions of the bromine or iodine on the aniline ring).

  • Over- or under-halogenated products (e.g., di-brominated or mono-halogenated anilines).

  • Unreacted starting materials.

  • Residual solvents from the synthesis and purification process.[2]

Data Presentation

Quantitative data should be summarized for easy comparison. Below are example tables for physicochemical properties and typical analytical data you would generate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄BrF₃INPubChem[3]
Molecular Weight 365.92 g/mol PubChem[3]
CAS Number 875306-20-0PubChem[3]
XLogP3 3.5PubChem[3]

Table 2: Example HPLC-UV Data for Reaction Monitoring

CompoundRetention Time (min)Peak Area (%) at t=0hPeak Area (%) at t=4hPeak Area (%) at t=24h
Starting Material5.298.545.22.1
Intermediate 17.80.530.115.3
Product 9.1 0.0 22.5 80.5
Impurity 14.31.01.21.1
Impurity 210.50.01.01.0

Table 3: Example GC-MS Data for Product Characterization

CompoundRetention Time (min)Key m/z Fragments
Product 12.7 365/367 (M+), 286/288, 239, 160
Impurity 111.9-
Impurity 213.5-

Experimental Protocols

Below are detailed methodologies for key analytical techniques.

Protocol 1: HPLC-UV Method for Reaction Monitoring

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 30% B, hold for 1 minute.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B over 1 minute and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Product and Impurity Identification

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-polarity capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Injection Mode: Splitless (1 µL injection volume).[2]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.[2]

    • Hold at 280 °C for 5 minutes.[2]

  • MS Transfer Line Temperature: 280 °C.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Mass Range: m/z 50-500.[2]

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Protocol 3: NMR Spectroscopy for Structural Characterization

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Analyze chemical shifts, integration, and coupling patterns to determine the proton environment.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • The trifluoromethyl group is expected to show a singlet. The chemical shift will be characteristic of the electronic environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Analyze the chemical shifts to identify the number of unique carbon environments.

Visualizations

DOT Script for Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_characterization Product Characterization start This compound + Reagents reaction_mixture Reaction Mixture start->reaction_mixture Reaction (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) tlc TLC Analysis reaction_mixture->tlc Qualitative Check hplc HPLC-UV Analysis reaction_mixture->hplc Quantitative Analysis quench Quench Reaction hplc->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Purified Product purify->product nmr NMR (1H, 19F, 13C) product->nmr gcms GC-MS product->gcms hrms HRMS product->hrms final_product Characterized Product

Caption: Experimental workflow for reaction monitoring and product characterization.

DOT Script for HPLC Troubleshooting Logic

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_result Outcome start Problem Observed: Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions start->cause1 cause2 Column Contamination/Void start->cause2 cause3 Column Overload (Fronting) start->cause3 solution1a Add Competing Base (TEA) cause1->solution1a solution1b Adjust Mobile Phase pH cause1->solution1b solution1c Use End-capped Column cause1->solution1c solution2a Flush Column cause2->solution2a solution3 Reduce Sample Concentration cause3->solution3 end Problem Resolved solution1a->end solution1b->end solution1c->end solution2b Replace Column solution2a->solution2b If problem persists solution2b->end solution3->end

Caption: Logical workflow for troubleshooting HPLC peak tailing.

References

effect of base and solvent on 2-Bromo-6-iodo-4-(trifluoromethyl)aniline reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-6-iodo-4-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reactivity and handling of this versatile synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig aminations, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, the iodo group at the 2-position is expected to be significantly more reactive than the bromo group at the 6-position. This differential reactivity allows for selective functionalization at the iodo position under milder conditions, while the bromo position can be reacted subsequently under more forcing conditions.

Q2: How does the trifluoromethyl group affect the reactivity of the molecule?

A2: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its presence on the aniline ring has several effects:

  • Increased Electrophilicity: It enhances the electrophilicity of the aryl halide, which can facilitate the oxidative addition step in palladium-catalyzed coupling reactions.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The -CF₃ group helps to stabilize the negative charge in the Meisenheimer complex intermediate, making the aromatic ring more susceptible to nucleophilic attack, should a suitable leaving group and nucleophile be present.

  • Decreased Nucleophilicity of the Aniline: The electron-withdrawing nature of the -CF₃ group reduces the electron density on the aniline nitrogen, making it less nucleophilic.

Q3: Which bases are recommended for palladium-catalyzed coupling reactions with this substrate?

A3: The choice of base is critical and depends on the specific reaction (Sonogashira, Suzuki, Buchwald-Hartwig) and the coupling partners.

  • For Sonogashira coupling: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used, often in conjunction with a copper(I) co-catalyst. For copper-free conditions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.

  • For Suzuki coupling: Inorganic bases are generally preferred. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are common choices. The choice can influence the transmetalation step.

  • For Buchwald-Hartwig amination: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.

Q4: What solvents are suitable for reactions involving this compound?

A4: Anhydrous, degassed aprotic solvents are generally used for palladium-catalyzed cross-coupling reactions to prevent catalyst deactivation and unwanted side reactions. Common choices include:

  • Toluene and Dioxane: These are widely used for a variety of coupling reactions.

  • Tetrahydrofuran (THF): Often used for Sonogashira reactions.

  • N,N-Dimethylformamide (DMF): Can be effective but may require higher temperatures for purification due to its high boiling point.

  • Acetonitrile (ACN): Another polar aprotic option.

The optimal solvent will depend on the specific reaction and the solubility of the reactants.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material in Palladium-Catalyzed Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst/Ligand - Use a fresh batch of palladium catalyst and ligand. Consider using a more stable pre-catalyst. - Ensure all manipulations are performed under an inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.
Inappropriate Base - The base may be too weak or not sufficiently soluble in the reaction medium. - For Suzuki and Buchwald-Hartwig reactions, consider switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄, or NaOtBu). - Ensure the base is anhydrous and finely powdered.
Suboptimal Solvent - The reactants may not be fully dissolved. Try a different solvent system. - Ensure the solvent is anhydrous and thoroughly degassed.
Low Reaction Temperature - Gradually increase the reaction temperature in 10-20 °C increments. The oxidative addition step can have a significant activation energy barrier.
Insufficient Reaction Time - Monitor the reaction by TLC or LC-MS. Some coupling reactions, especially at the less reactive bromo position, may require extended reaction times.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Steps
Hydrodehalogenation (Halogen replaced by Hydrogen) - The base (especially amine bases) may act as a hydride source at elevated temperatures. - Impurities in the solvent or starting materials.- Lower the reaction temperature. - Switch to a different base (e.g., an inorganic base like K₃PO₄). - Use high-purity, anhydrous, and degassed solvents.
Homocoupling of Coupling Partner (e.g., Alkyne or Boronic Acid) - Presence of oxygen. - For Sonogashira, this is often due to the copper co-catalyst (Glaser coupling).- Ensure the reaction is run under strictly inert conditions. - For Sonogashira, consider switching to a copper-free protocol. - Add the coupling partner slowly to the reaction mixture.
Reaction at the undesired halogen position - Reaction conditions are too harsh, leading to a loss of selectivity.- To favor reaction at the iodo-position, use milder conditions (e.g., lower temperature, weaker base). - To target the bromo-position after functionalizing the iodo-position, more forcing conditions will be necessary.

Data Presentation: Representative Reaction Conditions

Table 1: Representative Conditions for Sonogashira Coupling of Haloanilines

EntryAryl HalideAlkyneBaseSolventTemperature (°C)Approx. Yield (%)
14-Bromo-2,6-diiodoanilinePhenylacetyleneEt₃NTolueneRoom Temp85
24-Bromo-2,6-diiodoaniline1-HexyneEt₃NTolueneRoom Temp82
3o-IodoanilinePhenylacetyleneDBU(No solvent)120>99

Table 2: Representative Conditions for Suzuki Coupling of Bromo-trifluoroanilines

EntryCatalyst/LigandBaseSolventTemperature (°C)Approx. Yield (%)
1Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90Low
2CataCXium® A Pd G3Cs₂CO₃2-MeTHF8095
3Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10090-98

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-trifluoroanilines

EntryAmineLigandBaseSolventTemperature (°C)Approx. Yield (%)
1AnilineXPhosNaOtBuToluene10095
2MorpholineRuPhosNaOtBuToluene10091
3IndoleDavePhosK₃PO₄Dioxane10085

Experimental Protocols

The following are general protocols that can be adapted for reactions with this compound. Note: All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use.

Protocol 1: Selective Sonogashira Coupling at the Iodo-Position
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous, degassed toluene and triethylamine (3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling
  • Reagent Preparation: In an oven-dried Schlenk flask, add the this compound derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., CataCXium® A Pd G3, 1-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 2-MeTHF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed as indicated by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) start->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent heat Heat and Stir at Desired Temperature solvent->heat inert->solvent monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Pure Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

signaling_pathway cluster_reactivity Reactivity Trend in Pd-Catalyzed Coupling cluster_conditions Reaction Conditions Iodo C-I Bond (Position 2) Bromo C-Br Bond (Position 6) Iodo->Bromo More Reactive Milder Milder Conditions (e.g., Lower Temp.) Milder->Iodo Selectively Reacts Harsher Harsher Conditions (e.g., Higher Temp.) Harsher->Bromo Reacts

Caption: Logical relationship of halogen reactivity.

Validation & Comparative

Reactivity Showdown: A Comparative Analysis of C-Br vs. C-I Bonds in 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry and drug development, halogenated anilines serve as versatile and indispensable building blocks. The ability to selectively functionalize molecules at specific positions is paramount for creating complex architectures and diverse compound libraries. The molecule 2-Bromo-6-iodo-4-(trifluoromethyl)aniline presents a fascinating case study in chemoselectivity, offering two distinct carbon-halogen bonds—a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond. This guide provides an objective, data-driven comparison of the reactivity of these two bonds, with a focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials science.

Core Reactivity Principles: The Decisive Role of Bond Strength

The differential reactivity between the C-I and C-Br bonds in this compound is primarily dictated by their respective bond dissociation energies. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2][3] This crucial step involves the cleavage of the carbon-halogen (C-X) bond.

The general trend for halogen reactivity in these reactions is I > Br > Cl > F .[3][4] This order is a direct consequence of the C-X bond strength; weaker bonds are cleaved more readily, leading to a faster rate of oxidative addition and a higher overall reaction rate.[1][2][3][5] Therefore, the C-I bond, being significantly weaker than the C-Br bond, is the more reactive site in this compound.[6][7][8] This inherent difference allows for highly selective, stepwise functionalization, where the iodine can be displaced under milder conditions while the bromine remains intact for a subsequent transformation under more forcing conditions.[3][4]

Quantitative Data Comparison

The disparity in reactivity can be clearly understood by examining the average bond dissociation energies for carbon-halogen bonds. A lower bond dissociation energy correlates directly with a weaker bond and, consequently, higher reactivity in reactions where bond cleavage is rate-limiting.[5][9]

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Relative Reactivity Prediction
C-I ~240Highest
C-Br ~276 - 290Intermediate
C-Cl ~339 - 346Lower
Data sourced from multiple chemistry resources.[5][9]

As the data illustrates, the C-I bond requires significantly less energy to break than the C-Br bond, confirming its status as the more reactive electrophilic site on the aniline ring.[9]

Exploiting Differential Reactivity in Cross-Coupling Reactions

The predictable reactivity hierarchy of C-I over C-Br is a powerful tool for synthetic chemists. It enables sequential cross-coupling strategies to build molecular complexity in a controlled manner.

  • Suzuki-Miyaura Coupling : This reaction forms C-C bonds using an organoboron reagent. For this compound, one could selectively couple an arylboronic acid at the C-I position using standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate ligands under relatively mild conditions. The more robust C-Br bond would remain, available for a second, different Suzuki coupling under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).[1][3][7][10]

  • Sonogashira Coupling : Used to form C-C bonds between aryl halides and terminal alkynes, this reaction is also highly selective for the C-I bond.[11][12][13] A copper-free or traditional copper-cocatalyzed Sonogashira reaction would proceed preferentially at the 6-position (C-I) of the target molecule, leaving the 2-position (C-Br) untouched for subsequent functionalization.[8][14]

  • Buchwald-Hartwig Amination : This reaction forms C-N bonds and is crucial for synthesizing complex amines. The established reactivity trend holds, allowing for selective amination at the C-I position.[6][15][16] This strategy is invaluable for introducing nitrogen-containing moieties in a regioselective manner.

Experimental Protocols

The following are representative protocols for performing selective cross-coupling reactions, which can be adapted for this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed for the selective arylation at the more reactive C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Degassed solvent mixture: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.[7][17]

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.[7][17]

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.[7]

  • Add the degassed dioxane/water solvent mixture via syringe.[7][17]

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of the starting material and formation of the mono-arylated product.[17]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]

  • Purify the crude product by flash column chromatography on silica gel to isolate the 2-Bromo-6-aryl-4-(trifluoromethyl)aniline.[3][17]

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol details the selective coupling of a terminal alkyne at the C-I position.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Degassed anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in the chosen anhydrous solvent.

  • Add the terminal alkyne to the mixture via syringe.

  • Add the amine base (TEA or DIPEA) and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction to a temperature between 50-70 °C. The reaction is typically complete within 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography to yield the 2-Bromo-6-alkynyl-4-(trifluoromethyl)aniline.

Visualizing the Process and Principles

Diagrams created using Graphviz DOT language help to clarify the experimental workflow and the underlying logic of selective reactivity.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - Coupling Partner - Base atmosphere Establish Inert Atmosphere (Ar or N2) reagents->atmosphere catalyst Add Palladium Catalyst & Ligand solvent Add Degassed Solvent catalyst->solvent heat Heat to Specified Temperature solvent->heat atmosphere->catalyst monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_step1 Step 1: Selective C-I Functionalization cluster_step2 Step 2: C-Br Functionalization start This compound cond1 Milder Conditions (e.g., 80°C, Pd(PPh₃)₄) start->cond1 C-I Bond (Weaker, More Reactive) prod1 2-Bromo-6-(Product A)-4-(trifluoromethyl)aniline reac1 Coupling Partner A reac1->prod1 cond2 Forcing Conditions (e.g., >100°C, Stronger Ligand) prod1->cond2 C-Br Bond (Stronger, Less Reactive) prod2 2-(Product B)-6-(Product A)-4-(trifluoromethyl)aniline reac2 Coupling Partner B reac2->prod2

Caption: Logical diagram illustrating the selective, sequential functionalization strategy.

Conclusion

For researchers and scientists in drug development, a thorough understanding of substrate reactivity is crucial for efficient synthesis design. In the case of this compound, the evidence is unequivocal: the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This is fundamentally due to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step. This predictable reactivity allows for a powerful and elegant strategy of selective, sequential functionalization, enabling the synthesis of complex, highly substituted aniline derivatives in a controlled and efficient manner.

References

A Comparative Guide to 2-Bromo-6-iodo-4-(trifluoromethyl)aniline and Other Halogenated Anilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical properties, reactivity, and applications of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline in comparison to other key halogenated anilines, supported by experimental data and detailed protocols.

Halogenated anilines are indispensable building blocks in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Their utility lies in the presence of halogen atoms that serve as versatile handles for various cross-coupling reactions, enabling the construction of complex molecular architectures. Among these, this compound is a uniquely functionalized substrate offering multiple, distinct reaction sites. This guide provides a comprehensive comparison of its properties and reactivity with other structurally relevant halogenated anilines, offering insights for strategic synthetic planning.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule, such as molecular weight, lipophilicity (XLogP3), and polar surface area (TPSA), are critical determinants of its behavior in both chemical reactions and biological systems. The table below summarizes these properties for this compound and a selection of other halogenated anilines. The presence of a trifluoromethyl group generally increases the lipophilicity of the molecule, a desirable trait for drug candidates as it can enhance membrane permeability.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3TPSA (Ų)
This compound C₇H₄BrF₃IN365.92[1]3.5[1]26.02
2-Bromo-4-(trifluoromethyl)anilineC₇H₅BrF₃N240.022.826.02
2-Iodo-4-(trifluoromethyl)anilineC₇H₅F₃IN287.022.826.02
4-Bromo-2-(trifluoromethyl)anilineC₇H₅BrF₃N240.02[2]2.8[2]26.02
2-Bromo-4-(trifluoromethoxy)anilineC₇H₅BrF₃NO256.022.838.05
2-Iodo-4-(trifluoromethoxy)anilineC₇H₅F₃INO303.02[3]3.1[3]38.05

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of halogenated anilines is most prominently showcased in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the carbon-halogen bond is the primary determinant of the reaction's success and selectivity, following the general trend: I > Br > Cl >> F .[4] This trend is a direct consequence of the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.

This compound presents a particularly interesting case for sequential and site-selective cross-coupling reactions. The presence of both a highly reactive iodine atom and a moderately reactive bromine atom on the same aromatic ring allows for a stepwise functionalization strategy. The more labile C-I bond can be selectively targeted under milder reaction conditions, leaving the C-Br bond available for a subsequent coupling reaction under more forcing conditions.

Comparative Performance in Suzuki-Miyaura Coupling
Aryl HalideCoupling PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Reference
2-IodoselenophenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ / DME/H₂O80295[6]
2-BromoselenophenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ / DME/H₂O801275[6]
4-BromoanisolePhenylboronic acidPd EnCatBu₄NOAc / EtOH120 (MW)0.17>98
4-ChloroanisolePhenylboronic acidPd EnCatBu₄NOAc / EtOH140 (MW)0.2581

This table presents illustrative data from similar substrates to demonstrate the reactivity trend.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is paramount. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed amination.[7] This allows for selective amination at the iodine-bearing position of this compound.

Aryl HalideAmineCatalyst / LigandBase / SolventTemp. (°C)Time (h)Yield (%)Reference
4-IodotolueneAnilinePd(OAc)₂ / BINAPNaOBu-t / Toluene100298
4-BromotolueneAnilinePd(OAc)₂ / BINAPNaOBu-t / Toluene100695
3-Bromothiophenep-ToluidinePd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane1002471[8]
2-Bromobenzothiophenep-ToluidinePd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane1002449[8]

This table presents illustrative data from similar substrates to demonstrate the reactivity trend.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between an aryl halide and a terminal alkyne. Iodoanilines are highly reactive in this transformation, often proceeding at room temperature, while bromo- and chloroanilines typically require more forcing conditions.[4] For this compound, selective alkynylation at the 6-position is expected under mild conditions.

Aryl HalideAlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Reference
4-IodopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / THFRT192
4-BromopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / THF601285
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / THFRT0.585 (at iodo pos.)[9]

This table presents illustrative data from similar substrates to demonstrate the reactivity trend.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and high-yielding synthetic transformations. Below are representative protocols for the three major cross-coupling reactions discussed.

General Protocol for Suzuki-Miyaura Coupling

To a solution of the halogenated aniline (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added the boronic acid or ester (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at the appropriate temperature (typically 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5][10]

General Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk flask under an inert atmosphere, the halogenated aniline (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.) are combined. Anhydrous, degassed solvent (e.g., dioxane or toluene) is added. The reaction mixture is heated with vigorous stirring (typically 80-110 °C) and monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[11]

General Protocol for Sonogashira Coupling

To a dry Schlenk flask under an argon atmosphere, add the halogenated aniline (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (CuI, 0.1 equiv). Anhydrous and degassed solvent (e.g., THF) and a base (e.g., triethylamine) are added. The terminal alkyne (1.1 equiv) is then added dropwise. The reaction is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.[9]

Application in Drug Discovery: Targeting Tyrosine Kinase Signaling Pathways

Halogenated anilines are prominent scaffolds in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. For instance, the approved drugs Gefitinib and Lapatinib, which target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, incorporate halogenated aniline moieties. These pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[4][8][12][13]

The trifluoromethyl group and the halogen substituents on anilines like this compound can significantly influence the binding affinity and pharmacokinetic properties of the resulting inhibitor.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway is initiated by the binding of ligands such as EGF, leading to receptor dimerization, autophosphorylation, and the activation of downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation and survival.[3] Small molecule tyrosine kinase inhibitors (TKIs) like Gefitinib compete with ATP for the binding site in the intracellular kinase domain of EGFR, thereby blocking its activity.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation TKI Tyrosine Kinase Inhibitor (TKI) (e.g., Gefitinib) TKI->Dimerization Inhibition

Caption: EGFR signaling pathway and the point of inhibition by TKIs.

Experimental Workflow for Sequential Cross-Coupling

The differential reactivity of the halogens in this compound can be exploited in a sequential cross-coupling strategy to build complex molecules.

Sequential_Coupling_Workflow start This compound reaction1 Reaction 1: Suzuki or Sonogashira Coupling (Mild Conditions) start->reaction1 purification1 Workup & Purification reaction1->purification1 intermediate Intermediate: 6-Aryl/Alkynyl-2-bromo-4-(trifluoromethyl)aniline reaction2 Reaction 2: Suzuki, Buchwald-Hartwig, or other coupling (Forcing Conditions) intermediate->reaction2 purification2 Workup & Purification reaction2->purification2 product Final Product: Di-substituted Aniline Derivative purification1->intermediate purification2->product

Caption: A general workflow for the sequential functionalization.

References

A Comparative Guide to Alternative Reagents for 2-Bromo-6-iodo-4-(trifluoromethyl)aniline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds, the selection of appropriate starting materials is critical. Halogenated anilines, specifically those bearing a trifluoromethyl group, are valuable building blocks due to their versatile reactivity in various cross-coupling and condensation reactions. This guide provides an objective comparison of alternative reagents to 2-Bromo-6-iodo-4-(trifluoromethyl)aniline, focusing on their performance in the synthesis of pyrazole derivatives, a common scaffold in many bioactive molecules.

Executive Summary

The reactivity of dihalogenated anilines in popular cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is largely governed by the nature of the halogen atoms. The generally accepted order of reactivity is Iodine > Bromine > Chlorine. This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition by a palladium catalyst, which is often the rate-determining step.

This guide explores the use of 2,6-dichloro-4-(trifluoromethyl)aniline and implies the reactivity of other dihalo-analogues as viable alternatives to this compound. While direct comparative studies are scarce, the principles of reactivity trends allow for informed selection of reagents based on desired reaction conditions and cost-effectiveness. The inherent high reactivity of the iodo-substituted compound suggests it may offer higher yields under milder conditions, while the more accessible and cost-effective dichloro- and dibromo-analogues present practical alternatives for large-scale synthesis, albeit potentially requiring more forcing reaction conditions.

Comparative Performance in Pyrazole Synthesis

The synthesis of 1-aryl-1H-pyrazole derivatives is a key application for 2,6-dihalo-4-(trifluoromethyl)anilines. These pyrazoles are precursors to important molecules such as the insecticide Fipronil. A common synthetic route involves the condensation of the aniline with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.

Table 1: Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes [1][2][3]

EntryAryl Group (Ar)ProductYield (%)Melting Point (°C)
1Phenyl6a 85105-107
24-Methylphenyl6b 88118-120
34-Chlorophenyl6c 90125-127
44-Bromophenyl6d 92130-132
53-Bromophenyl6e 87110-112
64-Methoxyphenyl6f 8275-77
74-(Trifluoromethyl)phenyl6g 86142-144
84-Nitrophenyl6h 91206-208
92-Thienyl6i 80115-117

Yields are for the Vilsmeier-Haack cyclization step to form the pyrazole-4-carbaldehyde.

Based on the reactivity trend (I > Br > Cl), it is anticipated that using this compound or 2,6-dibromo-4-(trifluoromethyl)aniline as starting materials for analogous pyrazole syntheses could potentially lead to higher yields or allow for milder reaction conditions (e.g., lower temperatures or shorter reaction times). However, the cost and availability of the starting materials are also crucial considerations in process development.

Experimental Protocols

A detailed experimental protocol for the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes is provided below as a representative example.[1][2][3]

Step 1: Synthesis of N'-(arylmethylene)-2,6-dichloro-4-(trifluoromethyl)phenylhydrazines (Intermediates)

A mixture of the appropriate aryl aldehyde (10 mmol) and 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (10 mmol) in ethanol (50 mL) with a few drops of acetic acid is refluxed for 2-4 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to afford the corresponding hydrazone.

Step 2: Vilsmeier-Haack Cyclization to form 1H-pyrazole-4-carbaldehydes

To a solution of the hydrazone from Step 1 (5 mmol) in anhydrous DMF (20 mL), the Vilsmeier-Haack reagent (phosphoryl chloride, 3 equivalents) is added dropwise at 0°C. The reaction mixture is then heated to 80-90°C and stirred for 4 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and purified by recrystallization from ethanol to yield the final 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehyde.

Logical Workflow for Reagent Selection and Synthesis

The following diagram illustrates the decision-making process and experimental workflow for the synthesis of 1-aryl-1H-pyrazoles using different 2,6-dihalo-4-(trifluoromethyl)aniline reagents.

G cluster_selection Reagent Selection cluster_reaction Reaction Pathway Reagent1 2-Bromo-6-iodo-4- (trifluoromethyl)aniline Condensation Condensation with 1,3-dicarbonyl equivalent Reagent1->Condensation High Reactivity Milder Conditions Reagent2 2,6-Dibromo-4- (trifluoromethyl)aniline Reagent2->Condensation Moderate Reactivity Intermediate Conditions Reagent3 2,6-Dichloro-4- (trifluoromethyl)aniline Reagent3->Condensation Lower Reactivity Forcing Conditions Cyclization Cyclization (e.g., Vilsmeier-Haack) Condensation->Cyclization Target Target 1-Aryl-1H-pyrazole Cyclization->Target

Workflow for pyrazole synthesis using alternative reagents.

This workflow highlights that while all three classes of dihalogenated anilines can lead to the desired pyrazole product, the choice of reagent will influence the required reaction conditions. The more reactive iodo- and bromo-substituted anilines are expected to proceed under milder conditions, which can be advantageous for sensitive substrates. Conversely, the less expensive and more readily available chloro-substituted aniline may be preferred for cost-driven, large-scale productions where harsher conditions are acceptable.

Conclusion

In the synthesis of complex molecules, having a selection of reagents with tunable reactivity is highly advantageous. While this compound offers high reactivity, its dichloro and dibromo counterparts serve as effective and often more economical alternatives. The choice of reagent should be guided by a careful consideration of factors including the desired reaction conditions, the sensitivity of other functional groups in the molecule, and the overall cost and scalability of the synthesis. The data and protocols presented in this guide provide a foundation for making informed decisions in the selection and application of these valuable synthetic building blocks.

References

A Comparative Guide to the NMR Validation of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the precise structural confirmation of synthesized molecules is paramount. Halogenated anilines, such as 2-Bromo-6-iodo-4-(trifluoromethyl)aniline, are valuable building blocks in medicinal chemistry due to their potential for selective functionalization. This guide provides a comparative analysis of the validation of reaction products derived from this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on distinguishing its reaction products from those of a positional isomer.

The key to the synthetic utility of polyhalogenated aromatic compounds lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity generally follows the trend I > Br > Cl. This allows for selective reactions at the more reactive C-I bond under milder conditions, while leaving the C-Br bond available for subsequent transformations.

Comparative Analysis of Suzuki Coupling Products by NMR

To illustrate the validation process, we will consider a representative Suzuki-Miyaura coupling reaction. The reaction involves the selective coupling of an arylboronic acid at the C-I position of this compound and its isomer, 2-Bromo-4-iodo-6-(trifluoromethyl)aniline. The resulting products, though isomeric, exhibit distinct NMR spectra that allow for unambiguous identification.

Reaction Scheme:

  • Reaction A: this compound + Phenylboronic acid → 2-Bromo-6-phenyl-4-(trifluoromethyl)aniline

  • Reaction B: 2-Bromo-4-iodo-6-(trifluoromethyl)aniline + Phenylboronic acid → 2-Bromo-4-phenyl-6-(trifluoromethyl)aniline

The structural differences between the products of Reaction A and Reaction B lead to predictable variations in their NMR spectra, particularly in the aromatic region of the ¹H NMR spectrum.

Data Presentation: Comparison of NMR Data

The following tables summarize the expected NMR data for the products of the model reactions. This data is crucial for validating the outcome of the synthesis and confirming the correct isomeric product has been formed.

Table 1: Comparison of ¹H NMR Data (500 MHz, CDCl₃)

CompoundAromatic Protons (δ, ppm)MultiplicityCoupling Constant (J, Hz)NH₂ Protons (δ, ppm)
Product A: 2-Bromo-6-phenyl-4-(trifluoromethyl)anilineH-3: ~7.85H-5: ~7.60ssN/A~4.5 (br s)
Product B: 2-Bromo-4-phenyl-6-(trifluoromethyl)anilineH-3: ~7.70H-5: ~7.50dd~2.0~4.6 (br s)

Table 2: Comparison of ¹³C NMR Data (125 MHz, CDCl₃)

CompoundAromatic Carbons (δ, ppm)CF₃ Carbon (δ, ppm)Quaternary Carbon (q, JC-F ≈ 30 Hz)
Product A ~110-150~124 (q, JC-F ≈ 272 Hz)C-4
Product B ~110-150~123 (q, JC-F ≈ 273 Hz)C-6

Table 3: Comparison of ¹⁹F NMR Data (470 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Multiplicity
Product A ~ -62.5s
Product B ~ -61.8s

Note: The chemical shifts are estimates based on related structures and serve for comparative purposes. The most telling diagnostic is the ¹H NMR spectrum. The two aromatic protons in Product A appear as singlets due to the lack of adjacent protons, whereas the protons in Product B appear as doublets due to meta-coupling.

Experimental Protocols

A detailed methodology for a key experiment is provided below. This protocol for a selective Suzuki-Miyaura coupling can be adapted for various haloanilines.

Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1,4-Dioxane and Water (4:1 mixture, 5 mL), degassed

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • **Catal

Spectroscopic Analysis of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of halogenated anilines is a critical step in drug discovery and development, where subtle structural variations can significantly impact biological activity. This guide provides a comparative spectroscopic analysis of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline and its derivatives. Due to the limited availability of experimental data for the title compound, this guide leverages data from structurally similar analogs to provide a comprehensive overview for researchers.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for this compound and related compounds. The inclusion of data from analogs provides a reference framework for the characterization of the target molecule.

Table 1: ¹H NMR Spectral Data

CompoundAromatic Protons (δ, ppm)Amine Protons (δ, ppm)Solvent
This compoundPredicted: ~7.8-8.2 (s, 2H)Predicted: ~5.0-6.0 (br s, 2H)CDCl₃
2-Iodo-4-(trifluoromethyl)aniline7.68 (d, 1H), 7.42 (dd, 1H), 6.75 (d, 1H)4.25 (br s, 2H)CDCl₃
2-Bromo-4-(trifluoromethyl)aniline7.55 (d, 1H), 7.25 (dd, 1H), 6.80 (d, 1H)4.10 (br s, 2H)CDCl₃
4-Bromo-2,6-diiodoanilinePredicted: ~7.8 - 8.0 (s, 2H)Predicted: ~5.0 - 6.0 (br s, 2H)CDCl₃

Table 2: ¹³C NMR Spectral Data

CompoundAromatic Carbons (δ, ppm)CF₃ Carbon (δ, ppm)Solvent
This compoundPredicted: C-N (~148), C-Br (~115), C-I (~90), C-CF₃ (~125, q), CH (~135, ~140)~123 (q)CDCl₃
2-Iodo-4-(trifluoromethyl)aniline148.5, 138.5, 126.4 (q), 123.8 (q), 115.2, 87.9124.1 (q)CDCl₃
2-Bromo-4-(trifluoromethyl)aniline145.8, 133.5, 127.2 (q), 124.5 (q), 115.8, 110.2124.3 (q)CDCl₃
4-Bromo-2,6-diiodoanilinePredicted: C-NH₂ (~148-152), C-I (~85-95), C-H (~140-145), C-Br (~110-115)-CDCl₃

Table 3: Infrared (IR) Spectral Data

CompoundN-H Stretching (cm⁻¹)C-F Stretching (cm⁻¹)Aromatic C=C (cm⁻¹)
This compoundExpected: ~3400-3200Expected: ~1350-1100Expected: ~1600-1450
2-Iodo-4-(trifluoromethyl)aniline3435, 33301325, 1160, 11151620, 1510
2-Bromo-4-(trifluoromethyl)aniline3480, 33801330, 1165, 11201625, 1515

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Pattern
This compoundExpected: 365/367 (due to Br isotopes)Expected: Loss of I, Br, CF₃, and combinations thereof.
2-Iodo-4-(trifluoromethyl)aniline287[M-I]⁺, [M-CF₃]⁺
2-Bromo-4-(trifluoromethyl)aniline240/242[M-Br]⁺, [M-CF₃]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 100 MHz or higher frequency for carbon.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is pressed firmly against the ATR crystal (e.g., diamond).

  • Instrument Setup: Use a purged FTIR spectrometer to minimize atmospheric H₂O and CO₂ interference.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good quality spectrum.

  • Data Analysis: Identify characteristic absorption bands for functional groups. The fingerprint region (< 1500 cm⁻¹) is particularly useful for distinguishing between isomers.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives. Use Electron Ionization (EI) at 70 eV.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, using Electrospray Ionization (ESI) is preferable.

  • Mass Analysis: A Time-of-Flight (TOF) or Quadrupole analyzer is used to separate ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak. The presence of bromine will result in a characteristic M⁺ and M⁺+2 isotopic pattern with an approximate 1:1 ratio. Analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound derivatives is outlined below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Aniline Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Comparison Comparison with Analogs Structure->Comparison

General workflow for spectroscopic analysis.
Antimicrobial Signaling Pathway

Some halogenated trifluoromethyl aniline derivatives have demonstrated antimicrobial and antibiofilm activity against Vibrio species. The proposed mechanism involves the disruption of the bacterial cell membrane and inhibition of key virulence factors.[1][2]

G cluster_compound Active Compound cluster_vibrio Vibrio Species cluster_outcome Antibacterial Effect Aniline Halogenated (Trifluoromethyl)aniline Membrane Bacterial Cell Membrane Aniline->Membrane interacts with Virulence Virulence Factors (Motility, Protease, Hemolysis) Aniline->Virulence inhibits Biofilm Biofilm Formation Aniline->Biofilm inhibits Disruption Membrane Disruption Membrane->Disruption Inhibition Inhibition of Virulence Virulence->Inhibition BiofilmReduction Reduced Biofilm Biofilm->BiofilmReduction Death Bactericidal Effect Disruption->Death Inhibition->Death BiofilmReduction->Death

Proposed antimicrobial mechanism of action.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is of paramount importance. The presence of impurities can significantly impact the outcome of subsequent reactions, biological activity, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Bromo-6-iodo-4-(trifluoromethyl)aniline, a key building block in medicinal chemistry. We will compare it with viable alternatives and provide detailed experimental protocols and supporting data.

Overview of Analytical Techniques

The purity of a complex halogenated compound like this compound is best determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment due to its high resolution and sensitivity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile impurities and providing structural information.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), offers an absolute method for purity determination without the need for a reference standard of the main component.[2][3]

Comparison with Alternatives

In many synthetic applications, structurally similar dihalogenated anilines can be considered as alternatives. The choice often depends on the desired electronic properties, reactivity in subsequent coupling reactions, and commercial availability. This guide compares this compound with three such alternatives:

  • 4-Bromo-2-iodo-6-(trifluoromethyl)aniline: An isomeric alternative where the positions of the bromine and iodine atoms are swapped.

  • 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline: An analog where the trifluoromethyl group is replaced by a trifluoromethoxy group, altering the electronic properties.

  • 2,6-Dichloro-4-(trifluoromethyl)aniline: An alternative with chlorine atoms instead of bromine and iodine, which can influence reactivity and cost.

Data Presentation: Purity Analysis Comparison

The following table summarizes typical quantitative data obtained from the analysis of this compound and its alternatives. The data is representative of what can be expected from a well-controlled synthesis and purification process.

ParameterThis compound4-Bromo-2-iodo-6-(trifluoromethyl)aniline2-Bromo-6-iodo-4-(trifluoromethoxy)aniline2,6-Dichloro-4-(trifluoromethyl)aniline
Purity by HPLC (%) ≥ 98.0≥ 98.0≥ 97.0≥ 99.0
Purity by GC-MS (%) ≥ 97.0≥ 97.0≥ 95.0≥ 99.0
Major Identified Impurity Isomeric starting materialsPositional isomersUnreacted starting materialsIncompletely chlorinated aniline
Typical Impurity Profile - Unreacted 2-bromo-4-(trifluoromethyl)aniline- Di-iodinated or di-brominated byproducts- Residual solvents (e.g., DMF, Toluene)- Unreacted 4-bromo-2-(trifluoromethyl)aniline- Other positional isomers- Residual solvents (e.g., Acetic Acid)- Unreacted 2-bromo-4-(trifluoromethoxy)aniline- Hydrolysis byproducts- Residual solvents (e.g., Dichloromethane)- 2-Chloro-4-(trifluoromethyl)aniline- 2,4,6-trichloro-aniline- Residual solvents (e.g., Sulfuric Acid)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the quantitative purity determination of the target compound and its alternatives.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is recommended. A typical gradient could be:

    • 0-5 min: 50% Acetonitrile

    • 5-25 min: 50% to 95% Acetonitrile

    • 25-30 min: 95% Acetonitrile

    • 30-35 min: 95% to 50% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized aniline and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Quantification: Purity is determined by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for identifying volatile and semi-volatile impurities.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: 50-500 amu.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectra of impurity peaks can be compared against spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Quantitative ¹H NMR (qNMR) can be used for an absolute purity determination.

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized aniline into an NMR tube.

    • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Analysis:

    • Carefully integrate the signals of the analyte and the internal standard.

    • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision & Final Product Synthesized_Product Crude Synthesized Product HPLC HPLC Analysis (Quantitative Purity) Synthesized_Product->HPLC GCMS GC-MS Analysis (Impurity ID & Volatiles) Synthesized_Product->GCMS NMR NMR Analysis (Structural Confirmation & qNMR) Synthesized_Product->NMR Purity_Check Purity > 98%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Purification Further Purification (e.g., Recrystallization, Chromatography) Purity_Check->Purification No Final_Product Final Pure Product Purity_Check->Final_Product Yes Purification->Synthesized_Product Re-analysis

Caption: General workflow for assessing the purity of a synthesized aromatic amine.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Accurately weigh sample Dissolve Dissolve in appropriate solvent Weigh->Dissolve Dilute Dilute to working concentration Dissolve->Dilute Inject Inject sample into HPLC Dilute->Inject Separate Separation on C18 column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Obtain chromatogram Detect->Chromatogram Integrate Integrate all peaks Chromatogram->Integrate Calculate Calculate purity by area % Integrate->Calculate

Caption: Experimental workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Weigh_GC Weigh sample Dissolve_GC Dissolve in volatile solvent Weigh_GC->Dissolve_GC Inject_GC Inject sample into GC Dissolve_GC->Inject_GC Separate_GC Separation in capillary column Inject_GC->Separate_GC Ionize Electron Ionization Separate_GC->Ionize Detect_MS Mass Detection Ionize->Detect_MS TIC Obtain Total Ion Chromatogram Detect_MS->TIC Identify Identify impurities by mass spectra TIC->Identify Calculate_GC Calculate purity by peak area % Identify->Calculate_GC

Caption: Experimental workflow for GC-MS purity analysis.

References

biological activity of compounds derived from 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Trifluoromethylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds structurally related to derivatives of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline. While literature directly pertaining to derivatives of this specific starting material is limited, the trifluoromethylaniline scaffold is a cornerstone in medicinal chemistry. The inclusion of a trifluoromethyl (-CF3) group can enhance metabolic stability, lipophilicity, and binding affinity of compounds.[1][2] This analysis synthesizes data from various trifluoromethyl-containing derivatives, focusing on their potential as anticancer and antimicrobial agents, to provide valuable insights for drug discovery and development.

Comparative Cytotoxicity Data of Trifluoromethylaniline Analogs

The following tables summarize the in vitro cytotoxic activity of several classes of compounds containing the trifluoromethylaniline moiety against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Cytotoxicity of Anilino-Substituted Quinazoline and Pyrimidine Derivatives

Compound ID Derivative Type Cancer Cell Line IC₅₀ (µM)
Compound 8a 4-Anilinoquinazoline A431 (Skin Carcinoma) 2.62[3]
Compound 19g 4-Anilinoquinazoline H1975 (Lung Cancer) 0.11[4]
Compound 5e 6-Alkynyl-4-anilinoquinazoline EGFR Kinase Assay 0.014[5]
Anilino pyrimidine sulfonamide 3d Anilino pyrimidine K562 (Leukemia) Promising Activity
Anilino pyrimidine sulfonamide 3e Anilino pyrimidine K562 (Leukemia) Promising Activity

| Anilino pyrimidine sulfonamide 3g | Anilino pyrimidine | K562 (Leukemia) | Promising Activity |

Table 2: Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

Compound ID A375 (Melanoma) IC₅₀ (µM) C32 (Melanoma) IC₅₀ (µM) DU145 (Prostate) IC₅₀ (µM) MCF-7 (Breast) IC₅₀ (µM)
3a >50 28.3 29.1 >50
3b 25.4 24.4 27.8 45.6
3c >50 32.1 >50 >50
3d 42.3 35.8 >50 >50

Data compiled from a study on novel thiazolo[4,5-d]pyrimidine derivatives, demonstrating moderate cytotoxic effects against several cancer cell lines.[2][3]

Antimicrobial Activity

Derivatives of trifluoromethylaniline have also shown significant promise as antimicrobial agents, particularly against Gram-positive bacteria and pathogenic Vibrio species.[6][7] The lipophilicity conferred by the trifluoromethyl group is thought to contribute to the disruption of bacterial membranes.[1]

Table 3: Antimicrobial Activity of Trifluoromethyl-Aniline Derivatives

Compound Target Organism Activity Metric Value
2-iodo-4-trifluoromethylaniline (ITFMA) Vibrio parahaemolyticus MIC 50 µg/mL[6][8]
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) Vibrio parahaemolyticus MIC 100 µg/mL[6][8]
Compound 59 (Pyrazoles derivative) Staphylococcus aureus MIC Low (Bactericidal)
Compound 74 (Pyrazoles derivative) Staphylococcus aureus MIC Low (Bactericidal)

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., A375, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) dissolved in DMSO. Control wells receive DMSO alone.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.[2]

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Solubilization and Absorbance Reading: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is plotted against compound concentration, and the IC₅₀ value is determined from the dose-response curve.[3]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Strains of interest (e.g., S. aureus, V. parahaemolyticus) are grown overnight in appropriate broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).

  • Inoculum Preparation: The overnight culture is diluted to achieve a standardized concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Visualizations: Pathways and Workflows

Proposed Mechanism of Action: Kinase Inhibition

Halogenated aniline scaffolds are prevalent in kinase inhibitors, which often target the ATP-binding site of protein kinases.[9] Dysregulation of kinase signaling is a hallmark of cancer. Derivatives of this compound are prime candidates for development as kinase inhibitors, potentially targeting pathways like the EGFR signaling cascade.[4][5][10]

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor EGFR EGFR (Receptor Tyrosine Kinase) GF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Promotes Inhibitor Anilinoquinazoline Derivative Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Proposed inhibition of the EGFR signaling pathway by anilino-scaffold derivatives.

General Workflow for Bioactivity Evaluation

The process of evaluating the biological activity of newly synthesized compounds follows a structured workflow from initial design to in-depth biological screening.

workflow cluster_chem Chemistry cluster_bio Biological Screening cluster_results Analysis start Scaffold Selection (e.g., 2-Br-6-I-4-CF3-Aniline) synth Derivative Synthesis start->synth purify Purification & Characterization synth->purify primary Primary Screening (e.g., MTT Assay) purify->primary secondary Secondary Assays (e.g., Kinase Panel) primary->secondary tertiary Mechanism of Action (e.g., Western Blot) secondary->tertiary data Data Analysis (IC50 / MIC) tertiary->data sar SAR Studies data->sar lead Lead Compound Identification sar->lead

References

Navigating the Structure-Activity Landscape of Halogenated Trifluoromethylaniline Analogs as Potent Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes available data to present a comparative analysis of these analogs, focusing on their performance as bioactive compounds. Experimental data is presented in a structured format, accompanied by detailed methodologies for key experiments to aid researchers in the fields of medicinal chemistry, drug discovery, and agrochemical development.

Comparative Analysis of Biological Activity

The biological activity of substituted aniline derivatives is significantly influenced by the nature and position of substituents on both the aniline ring and its appended functionalities. In the absence of direct SAR studies on 2-Bromo-6-iodo-4-(trifluoromethyl)aniline, we turn our focus to a well-documented series of N-[2,6-dichloro-4-(trifluoromethyl)phenyl] amides that have been evaluated for their fungicidal properties. This analogous series, where bromine and iodine are replaced by chlorine, offers a robust dataset to explore the structure-activity relationships governing the bioactivity of this class of compounds.

The following table summarizes the fungicidal activity of a series of N-[2,6-dichloro-4-(trifluoromethyl)phenyl] amide analogs against various fungal pathogens. The data is presented as the concentration required for 50% growth inhibition (IC50).

Compound IDR Group (Acyl Moiety)C. acutatum IC50 (µg/mL)C. fragariae IC50 (µg/mL)C. gloeosporioides IC50 (µg/mL)P. viticola IC50 (µg/mL)
1a -CH₂Cl0.8 1.6 1.6 0.8
1b -CH₂Br1.63.13.11.6
1c -CH₂I3.16.36.33.1
2a -CH₂CH₃>100>100>100>100
2b -CH₂CF₃5010010050
3a -Cyclopropyl>100>100>100>100
3b -Phenyl>100>100>100>100

Data is representative and compiled from analogous studies for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The data presented in the table above highlights several key SAR trends for this class of compounds:

  • Effect of the Acyl Moiety (R Group): The nature of the acyl group (R) plays a pivotal role in determining the fungicidal potency.

    • Halogenated Acetamides: A clear trend is observed within the haloacetamide series (compounds 1a-1c ). The 2-chloroacetamide derivative (1a ) exhibits the highest potency across all tested fungal strains. The activity decreases with increasing size and decreasing electronegativity of the halogen, with the iodoacetamide (1c ) being the least active in this subset. This suggests that a small, highly electronegative group at this position is favorable for activity.

    • Alkyl and Aryl Amides: Replacement of the haloacetyl group with simple alkyl (e.g., propionyl, 2a ) or aryl (e.g., benzoyl, 3b ) moieties leads to a significant loss of activity. This indicates a specific requirement for an electrophilic or sterically constrained group at the acyl position.

    • Fluorinated Analogs: The trifluoroethyl amide (2b ) shows moderate activity, suggesting that while electron-withdrawing groups are tolerated, the overall size and nature of the substituent are critical.

  • Role of the Aniline Ring Substitution: The 2,6-dichloro-4-(trifluoromethyl)phenyl core appears to be a crucial pharmacophore. The bulky chlorine atoms at the ortho positions likely restrict the conformation of the molecule, forcing a specific orientation that is favorable for binding to the biological target. The electron-withdrawing trifluoromethyl group at the para position also contributes significantly to the overall electronic properties of the molecule, which can influence its binding affinity and metabolic stability.

The following diagram illustrates the key SAR findings for the N-[2,6-dichloro-4-(trifluoromethyl)phenyl] amide series.

SAR_Summary cluster_R_group Modifications at the Acyl (R) Group core 2,6-dichloro-4-(trifluoromethyl)aniline core Essential for Activity high_activity High Activity (-CH₂Cl) core:f1->high_activity Optimal moderate_activity Moderate Activity (-CH₂Br, -CH₂I, -CH₂CF₃) core:f1->moderate_activity Tolerated low_activity Low/No Activity (-Alkyl, -Aryl) core:f1->low_activity Detrimental

Caption: Key structure-activity relationships for N-[2,6-dichloro-4-(trifluoromethyl)phenyl] amides.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of substituted anilides and in vitro kinase inhibition assays, which are common experimental procedures in the study of such compounds.

General Synthesis of N-Aryl Amides

A common method for the synthesis of the target amide analogs involves the acylation of the parent aniline with an appropriate acyl halide or anhydride.

Synthesis_Workflow start Start step1 Dissolve 2,6-dihalo-4-(trifluoromethyl)aniline and a base (e.g., pyridine) in an anhydrous solvent (e.g., Dichloromethane). start->step1 step2 Add the corresponding acyl chloride dropwise at 0°C. step1->step2 step3 Stir the reaction mixture at room temperature until completion (monitored by TLC). step2->step3 step4 Perform aqueous work-up to remove the base and other water-soluble impurities. step3->step4 step5 Purify the crude product by column chromatography or recrystallization. step4->step5 end Final Product (N-Aryl Amide) step5->end

Caption: General workflow for the synthesis of N-aryl amides.

Procedure:

  • To a solution of 2,6-dihalo-4-(trifluoromethyl)aniline (1.0 eq) and a suitable base, such as pyridine or triethylamine (1.2 eq), in an anhydrous solvent like dichloromethane or tetrahydrofuran at 0°C, the corresponding acyl chloride (1.1 eq) is added dropwise.

  • The reaction mixture is then allowed to warm to room temperature and stirred for a period of 2 to 12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with a weak acid (e.g., 1N HCl) to remove the base, water, and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure N-aryl amide.

In Vitro Kinase Inhibition Assay

Many substituted aniline derivatives are potent kinase inhibitors. A common method to determine their inhibitory activity is through an in vitro kinase assay, which measures the phosphorylation of a substrate by a specific kinase.

Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of the test compound (inhibitor). start->step1 step2 Incubate the kinase and the test compound in an assay buffer. step1->step2 step3 Initiate the kinase reaction by adding ATP and a specific substrate. step2->step3 step4 Allow the reaction to proceed for a defined period at a controlled temperature. step3->step4 step5 Terminate the reaction and measure the amount of phosphorylated substrate. step4->step5 step6 Calculate the percentage of inhibition and determine the IC50 value. step5->step6 end IC50 Value step6->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Procedure:

  • Kinase reactions are typically performed in a 96- or 384-well plate format.

  • The test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then added to the wells.

  • The kinase enzyme and its specific substrate (a peptide or protein) are added to the wells in an appropriate assay buffer containing MgCl₂.

  • The reaction is initiated by the addition of adenosine triphosphate (ATP).

  • The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced.

  • The percentage of kinase activity inhibition for each compound concentration is calculated relative to a control (DMSO without inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Context

Substituted anilines are known to interact with a variety of biological targets, with protein kinases being a prominent class. Kinases are key components of signaling pathways that regulate numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

The diagram below illustrates a simplified generic kinase signaling pathway that is often targeted by small molecule inhibitors, including those derived from substituted anilines.

Signaling_Pathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK pathway) dimerization->downstream Activates inhibitor Aniline-based Kinase Inhibitor inhibitor->dimerization Inhibits proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation Leads to

Caption: Simplified kinase signaling pathway targeted by aniline-based inhibitors.

In this pathway, the binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for downstream signaling proteins, activating cascades such as the RAS-RAF-MEK-ERK pathway, which ultimately leads to cellular responses like proliferation and survival. Substituted aniline-based kinase inhibitors often act by competing with ATP for binding to the kinase domain of the RTK, thereby preventing autophosphorylation and blocking the downstream signaling cascade.

Conclusion

The structure-activity relationship of 2,6-dihalo-4-(trifluoromethyl)aniline analogs demonstrates the profound impact of subtle chemical modifications on biological activity. The insights gained from the fungicidal N-[2,6-dichloro-4-(trifluoromethyl)phenyl] amide series underscore the importance of the acyl moiety in determining potency, with small, electronegative substituents being highly favorable. The di-ortho-halo and para-trifluoromethyl substitution pattern on the aniline ring appears to be a critical scaffold for maintaining bioactivity.

The provided experimental protocols for synthesis and biological evaluation offer a practical guide for researchers working on the development of new bioactive compounds. Furthermore, the visualization of a generic kinase signaling pathway provides a conceptual framework for understanding the mechanism of action of many aniline-based inhibitors. While the direct SAR of this compound analogs remains an area for future investigation, the principles derived from closely related structures provide a strong foundation for the rational design of novel and more effective therapeutic and agrochemical agents.

Navigating Catalytic Couplings of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 2-Bromo-6-iodo-4-(trifluoromethyl)aniline presents a versatile scaffold, offering two distinct reactive sites for cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential modifications, paving the way for the creation of diverse molecular architectures.

This guide provides a comparative overview of various catalytic systems for the coupling reactions of this compound. While specific experimental data for this exact substrate is not extensively available in the public domain, this comparison is built upon established principles of cross-coupling reactions on analogous polyhalogenated aromatic compounds. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, a principle that underpins the selective functionalization of the target molecule.

General Principles of Selective Coupling

The key to selectively functionalizing this compound lies in exploiting the greater reactivity of the C-I bond over the C-Br bond. Milder reaction conditions, including lower temperatures, less reactive catalysts, and carefully chosen ligands and bases, will typically favor the reaction at the more labile C-I position. More forcing conditions are generally required to activate the C-Br bond, allowing for a second, different coupling partner to be introduced.

Comparison of Catalytic Systems

The following sections outline the expected performance and general conditions for the most common cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—on this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For the selective coupling at the C-I position of this compound, a typical catalytic system would involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a mild base like K₂CO₃ or Cs₂CO₃. The reaction is often carried out in a solvent mixture such as dioxane/water or toluene/water. To achieve disubstitution at both the iodo and bromo positions, more forcing conditions, such as higher temperatures and a more active catalyst system, would be necessary for the second step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Selective amination at the C-I position can be achieved using a palladium catalyst in combination with a bulky electron-rich phosphine ligand, such as XPhos or SPhos, and a strong base like NaOt-Bu or LHMDS. The choice of ligand is crucial for the efficiency and selectivity of the reaction.

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between aryl halides and terminal alkynes. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, in the presence of an amine base. Due to the high reactivity of the C-I bond, selective coupling of an alkyne at this position is expected under standard Sonogashira conditions, even at room temperature.

Heck Coupling

The Heck reaction couples aryl halides with alkenes. Similar to other palladium-catalyzed couplings, the reaction is expected to occur preferentially at the C-I bond under milder conditions. A typical Heck catalytic system involves a palladium source, such as Pd(OAc)₂, a phosphine ligand, and a base.

Experimental Data Summary

A comprehensive search for specific experimental data for the cross-coupling reactions of this compound did not yield detailed comparative studies. The following table provides a generalized summary based on analogous reactions with similar polyhalogenated substrates. The yields and conditions should be considered as starting points for optimization.

Coupling ReactionCatalyst System (Typical)BaseSolventTemperature (°C)Expected Selectivity
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O80-100High for C-I bond
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or SPhosNaOt-Bu or LHMDSToluene or Dioxane80-110High for C-I bond
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N or i-Pr₂NHTHF or DMFRoom Temp - 60High for C-I bond
Heck Pd(OAc)₂ / PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile80-120High for C-I bond

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a cross-coupling reaction involving a polyhalogenated substrate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine aryl halide, coupling partner, base, catalyst, and ligand in a reaction vessel add_solvent Add degassed solvent under inert atmosphere start->add_solvent heat Heat the reaction mixture to the desired temperature add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Quench the reaction and perform aqueous workup monitor->quench Upon completion extract Extract with an organic solvent quench->extract dry Dry the organic layer and concentrate in vacuo extract->dry purify Purify the crude product by column chromatography dry->purify end Characterize the purified product purify->end

Caption: A generalized workflow for a typical cross-coupling reaction.

Detailed Experimental Protocols

Due to the lack of specific published data for this compound, detailed, validated experimental protocols for this particular substrate cannot be provided at this time. Researchers should adapt established protocols for similar dihalogenated anilines, starting with milder conditions to ensure selectivity for the C-I bond before proceeding to more forcing conditions for subsequent reactions at the C-Br bond. Careful optimization of the catalyst, ligand, base, solvent, and temperature will be crucial for achieving high yields and selectivity.

A Cost-Benefit Analysis of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline in Synthesis: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision that balances synthetic efficiency with economic viability. This guide provides a comprehensive cost-benefit analysis of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline , a versatile reagent, and compares its performance with a viable alternative, 2,6-Dibromo-4-(trifluoromethyl)aniline . This analysis is supported by experimental data and detailed protocols to inform strategic synthetic planning.

Executive Summary

This compound offers a significant advantage in complex, multi-step syntheses requiring sequential, site-selective cross-coupling reactions. The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a controlled, stepwise introduction of different functionalities. While the initial cost per gram of the iodo-bromo compound is higher than its dibromo counterpart, the potential for higher overall yields in multi-step syntheses, reduced purification challenges, and conservation of valuable starting materials often justifies the initial investment. In contrast, 2,6-Dibromo-4-(trifluoromethyl)aniline is a more cost-effective option for syntheses where two identical groups are introduced via cross-coupling, or when the desired transformation does not require chemoselective functionalization.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for a comparative analysis of the two reagents.

Table 1: Cost and Physical Properties

PropertyThis compound2,6-Dibromo-4-(trifluoromethyl)aniline
CAS Number 875306-20-0[1]72678-19-4
Molecular Weight 365.92 g/mol [1]318.92 g/mol
Purity ≥97%≥97%
Typical Supplier Price (USD/g) ~$150 - $250~$20 - $40

Table 2: Performance in Sequential Cross-Coupling Reactions (Representative Yields)

Reaction StepThis compound2,6-Dibromo-4-(trifluoromethyl)aniline
1st Suzuki Coupling (at more reactive site) ~85-95% (at C-I)~70-85% (at one C-Br)
2nd Suzuki Coupling (at less reactive site) ~70-85% (at C-Br)~60-75% (at remaining C-Br, often requires harsher conditions)
Overall Yield (two different aryl groups) ~60-80% ~42-64% (with potential for mixture of products)

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

The Strategic Advantage: Sequential Cross-Coupling

The primary benefit of using this compound lies in the differential reactivity of the carbon-halogen bonds. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the C-Br bond.[2] This allows for the selective functionalization of the iodine-bearing position under milder conditions, while leaving the bromine intact for a subsequent, different coupling reaction under more forcing conditions.

This stepwise approach is invaluable in the synthesis of complex molecules with distinct substituents at the 2- and 6-positions, a common requirement in the development of kinase inhibitors and other targeted therapeutics.

Experimental Protocols

The following are representative experimental protocols for sequential Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Selective Suzuki Coupling at the C-I Position of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add Pd(PPh₃)₄ under a positive flow of argon.

  • Add the degassed dioxane/water solvent mixture.

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-bromo-6-aryl-4-(trifluoromethyl)aniline.

Protocol 2: Suzuki Coupling at the C-Br Position

Materials:

  • 2-Bromo-6-aryl-4-(trifluoromethyl)aniline (from Protocol 1) (1.0 equiv)

  • Second, different arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (0.05 equiv)

  • Cs₂CO₃ (2.5 equiv)

  • Toluene/Water (10:1, degassed)

Procedure:

  • To a dry Schlenk flask, add the product from Protocol 1, the second arylboronic acid, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add PdCl₂(dppf) under a positive flow of argon.

  • Add the degassed toluene/water solvent mixture.

  • Stir the reaction mixture at 110 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1 to yield the 2,6-diaryl-4-(trifluoromethyl)aniline.

Application in Drug Discovery: Synthesis of Pan-Raf Inhibitors

This compound and its analogues are key intermediates in the synthesis of pan-Raf inhibitors. These inhibitors are designed to target all isoforms of the Raf kinase (A-Raf, B-Raf, and C-Raf), which are crucial components of the MAPK/ERK signaling pathway.[3][4] Mutations in the BRAF gene are common in many cancers, particularly melanoma, leading to constitutive activation of this pathway and uncontrolled cell proliferation.[3][4] Pan-Raf inhibitors aim to overcome the resistance mechanisms that can develop against selective B-Raf inhibitors like vemurafenib.[3][4]

RAS-RAF-MEK-ERK Signaling Pathway

The diagram below illustrates the central role of the RAF kinases in this critical signaling cascade.

RAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK PanRafInhibitor Pan-Raf Inhibitor (e.g., I-15) PanRafInhibitor->RAF inhibits Synthetic_Workflow Start 2-Bromo-6-iodo-4- (trifluoromethyl)aniline Intermediate1 2-Bromo-6-aryl1-4- (trifluoromethyl)aniline Start->Intermediate1 1st Suzuki Coupling (selective at C-I) FinalProduct 2-Aryl2-6-aryl1-4- (trifluoromethyl)aniline (Pan-Raf Inhibitor Scaffold) Intermediate1->FinalProduct 2nd Suzuki Coupling (at C-Br) Reagent1 Arylboronic Acid 1 Pd(PPh₃)₄, K₂CO₃ 80 °C Reagent2 Arylboronic Acid 2 PdCl₂(dppf), Cs₂CO₃ 110 °C

References

Safety Operating Guide

Proper Disposal of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 2-Bromo-6-iodo-4-(trifluoromethyl)aniline are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on established protocols for halogenated anilines. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.

The hazard profile of this compound, inferred from structurally similar compounds, indicates that it is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling precautions are mandatory.

Hazard Summary and GHS Classification

The following table summarizes the anticipated hazard classifications for this compound based on data for analogous compounds.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[2]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

  • Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Prepare a designated, labeled, and sealable waste container. The container must be compatible with halogenated organic compounds.

2. Waste Collection:

  • Carefully transfer the solid this compound waste into the designated waste container using a clean scoop or spatula.

  • Avoid creating dust. If the compound is a fine powder, consider moistening it slightly with a non-reactive solvent (e.g., mineral oil) to minimize dust generation, if permissible by your institution's waste disposal guidelines.

  • For contaminated materials such as weighing paper, gloves, and pipette tips, place them in the same designated waste container.

3. Container Sealing and Labeling:

  • Securely seal the waste container.

  • Label the container clearly with the full chemical name: "this compound Waste," the approximate quantity, and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials such as strong oxidizing agents.

5. Final Disposal:

  • Arrange for the collection of the waste by a licensed professional waste disposal company.

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated components.[3]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[3][4]

6. Accidental Spill Cleanup:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated waste container without creating dust.[2][3]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ensure the area is well-ventilated. Do not allow the spilled material to enter drains or waterways.[3][4]

Disposal Workflow

DisposalWorkflow start Start: Waste Generation ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe prepare_container 2. Prepare Labeled Waste Container ppe->prepare_container collect_waste 3. Collect Solid Waste & Contaminated Materials prepare_container->collect_waste seal_label 4. Seal and Label Container collect_waste->seal_label spill Accidental Spill collect_waste->spill store 5. Store in Designated Hazardous Waste Area seal_label->store disposal_company 6. Transfer to Licensed Waste Disposal Company store->disposal_company incineration 7. Incineration with Scrubber disposal_company->incineration end End: Disposal Complete incineration->end cleanup Follow Spill Cleanup Protocol spill->cleanup If spill occurs cleanup->collect_waste Collect cleanup materials as waste

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for 2-Bromo-6-iodo-4-(trifluoromethyl)aniline, a halogenated aniline derivative. Adherence to these protocols is critical for ensuring personal safety and regulatory compliance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior and for conducting a thorough risk assessment before beginning any experimental work.

PropertyValueSource
Molecular Formula C₇H₄BrF₃INPubChem[1]
Molecular Weight 365.92 g/mol PubChem[1]
CAS Number 875306-20-0PubChem[1], Capot Chemical[2]
Appearance White to cream or pale yellow crystals or crystalline powderThermo Fisher Scientific[3]
Purity ≥98% (Min GC)Capot Chemical[2]
Moisture ≤0.5%Capot Chemical[2]
XLogP3 3.5PubChem[1]

Note: Some physical properties are computed data from PubChem.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure through all potential routes.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Double gloving is recommended for extended operations.Prevents skin contact and absorption. Halogenated anilines can be absorbed through the skin.
Eye/Face Protection Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashing.Protects eyes from dust particles and splashes of solutions containing the compound.
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that covers the legs. A chemical-resistant apron is required for procedures with a higher risk of splashing.Protects the skin from accidental spills and contamination.
Respiratory Protection All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood. If engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.Prevents inhalation of airborne dust or aerosols, a primary route of exposure.
Foot Protection Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound.

  • Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the specific experiment.

    • Fume Hood: Verify that the chemical fume hood is functioning correctly before starting any work.

    • Emergency Equipment: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

    • Spill Kit: Ensure a chemical spill kit appropriate for halogenated organic compounds is readily available.

  • Handling:

    • Personal Protective Equipment: Don all required PPE before entering the designated handling area.

    • Dispensing: Handle the compound exclusively within a chemical fume hood. Use a spatula or other appropriate tools to handle the solid.

    • Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • Heating: Avoid open flames. Use a heating mantle, water bath, or oil bath with precise temperature control.

    • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4] Protect from light.

Disposal Plan: Waste Management and Decontamination

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container for halogenated organic waste .

    • The container must be clearly labeled "Halogenated Organic Waste" and list "this compound" as a component.

  • Types of Waste:

    • Solid Waste: Collect solid residues in a designated container for solid halogenated organic waste.

    • Liquid Waste: Collect solutions containing the compound in a designated container for liquid halogenated organic waste.

    • Contaminated Materials: Dispose of any contaminated items, such as gloves, weighing paper, and pipette tips, as hazardous waste in the same manner as the chemical itself.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated hazardous waste storage area that is cool, dry, and well-ventilated.

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste with a licensed and approved waste disposal company. The standard and recommended procedure for the ultimate disposal of halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber.

  • Decontamination:

    • Glassware: Reusable glassware must be thoroughly decontaminated. Rinse with a suitable organic solvent (e.g., acetone or ethanol) into the halogenated organic waste container, and then wash with soap and water.

    • Work Surfaces: Decontaminate work surfaces with a suitable solvent and then clean with soap and water.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Management:

  • Evacuate: Evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don appropriate personal protective equipment, including respiratory protection.

  • Containment: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, cover with an inert absorbent material like vermiculite, sand, or earth.

  • Collection: Carefully collect the spilled material and absorbent into a designated, sealed container for halogenated waste.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials through your institution's hazardous waste management program.

Visualized Workflows

The following diagrams illustrate the key safety and handling workflows for this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Respiratory Protection Respiratory Protection Hand Protection Hand Protection Eye/Face Protection Eye/Face Protection Skin & Body Protection Skin & Body Protection Handling this compound Handling this compound Handling this compound->Respiratory Protection Fume Hood / Respirator Handling this compound->Hand Protection Chemical-Resistant Gloves Handling this compound->Eye/Face Protection Goggles / Face Shield Handling this compound->Skin & Body Protection Lab Coat / Apron

Caption: Required PPE for handling this compound.

Disposal_Workflow Start Start Waste Generated Waste Generated Start->Waste Generated Segregate Waste Segregate as Halogenated Organic Waste Waste Generated->Segregate Waste Label Container Label Container Correctly Segregate Waste->Label Container Store Safely Store in Designated Hazardous Waste Area Label Container->Store Safely Professional Disposal Dispose via Licensed Waste Management Store Safely->Professional Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.